4-Bromonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVGBPCXOPWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455763 | |
| Record name | 4-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154105-64-3 | |
| Record name | 4-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromonicotinaldehyde CAS number 154105-64-3 properties
An In-depth Technical Guide to 4-Bromonicotinaldehyde (CAS: 154105-64-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block used in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthetic routes, reactivity, and safety protocols, presenting data in a structured format for ease of use by professionals in research and development.
Core Properties and Specifications
This compound, also known as 4-bromopyridine-3-carbaldehyde, is a substituted pyridine derivative.[1] Its structure incorporates a bromine atom and an aldehyde functional group, making it a versatile intermediate for creating more complex molecules.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 154105-64-3 | [1][2] |
| Molecular Formula | C₆H₄BrNO | [1][2][3] |
| Molecular Weight | 186.01 g/mol | [1][2][3] |
| IUPAC Name | 4-bromopyridine-3-carbaldehyde | [1] |
| Common Synonyms | 4-Bromo-3-formylpyridine, 4-Bromopyridine-3-carboxaldehyde | [1][3] |
| MDL Number | MFCD06657803 | [2][3] |
| InChI Key | WKYVGBPCXOPWEA-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
This table outlines the known physical and chemical properties of the compound.
| Property | Value | Reference |
| Appearance | Off-white or pale yellow solid | |
| Boiling Point | 263.3°C at 760 mmHg | [3] |
| Storage Conditions | Store in a dry, sealed place under an inert atmosphere, typically in a freezer below -20°C. | [2][3] |
Synthesis and Reactivity
This compound serves as a valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds. Its aldehyde group and carbon-bromine bond are key reaction sites for building molecular complexity.
Generalized Synthetic Workflow
The synthesis of this compound can be achieved through several routes. A common strategy involves the formylation of a pre-brominated pyridine ring. The logical workflow for such a synthesis is depicted below.
Experimental Protocol: Synthesis via Oxidation
An alternative and common laboratory-scale synthesis involves the oxidation of the corresponding alcohol, (4-bromopyridin-3-yl)methanol. The following protocol is a representative example adapted from similar preparations.[5]
Materials:
-
(4-bromopyridin-3-yl)methanol
-
Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: Dissolve (4-bromopyridin-3-yl)methanol (1 equivalent) in a suitable solvent such as DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Add the oxidizing agent, for example, activated MnO₂ (5-10 equivalents), to the solution in portions.
-
Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid oxidizing agent and its byproducts. Wash the filter cake with additional solvent.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Applications in Research and Development
This compound is primarily used as a versatile building block for constructing more complex heterocyclic scaffolds. The presence of two distinct reactive sites allows for sequential and site-selective modifications, making it a valuable tool in drug discovery programs. Patents have been filed that include the this compound structure, indicating its utility in proprietary research.[1]
Spectroscopic Characterization
The structural identity and purity of this compound are typically confirmed using standard spectroscopic methods. Commercial suppliers often provide access to spectral data such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC upon request.[2][3][4]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]
GHS Hazard Classification
The following table summarizes the GHS hazard statements associated with the compound.
| Hazard Code | Statement | Classification | Reference |
| H302 | Harmful if swallowed | Acute toxicity, oral | [1] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal | [1] |
| H315 | Causes skin irritation | Skin corrosion/irritation | [1] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | [1] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation | [1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity | [1] |
Handling and First Aid
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.[6]
-
General Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, wash immediately with plenty of soap and water.[6] Remove contaminated clothing. If irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: If swallowed, seek immediate medical assistance.[6]
References
- 1. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 154105-64-3|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 154105-64-3 | 4-Bromo-3-formylpyridine - Synblock [synblock.com]
- 4. 4-Bromopyridine-3-carboxaldehyde(154105-64-3) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
4-Bromonicotinaldehyde molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromonicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-bromopyridine-3-carbaldehyde[1] |
| Synonyms | This compound, 4-Bromo-3-formylpyridine |
| CAS Number | 154105-64-3[1] |
| Molecular Formula | C₆H₄BrNO[2] |
| Molecular Weight | 186.01 g/mol [1][2] |
| SMILES String | O=CC1=C(Br)C=CN=C1[1] |
Molecular Structure
This compound possesses a pyridine ring substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position. The presence of the electron-withdrawing bromine atom and the aldehyde group, along with the nitrogen atom in the pyridine ring, significantly influences the electronic properties and reactivity of the molecule.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 186.01 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
Spectroscopic Data
While specific experimental spectra are proprietary to chemical suppliers, the expected spectroscopic characteristics can be predicted based on the molecular structure.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the aldehydic proton. The chemical shifts (δ) are anticipated in the downfield region (typically 7.0-9.0 ppm for the ring protons and 9.5-10.5 ppm for the aldehyde proton) due to the deshielding effects of the aromatic ring, the nitrogen atom, the bromine atom, and the carbonyl group. The coupling constants (J) would be characteristic of the substitution pattern on the pyridine ring.
13C NMR Spectroscopy: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 190-200 ppm. The signals for the carbon atoms of the pyridine ring would appear in the aromatic region (approximately 120-160 ppm).
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic ring and the aldehyde, and C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M+ peak would be observed, arising from the natural isotopic abundance of 79Br and 81Br. Common fragmentation patterns would likely involve the loss of the bromine atom and/or the formyl group.
Synthesis
Proposed Synthetic Pathway:
General Experimental Protocol (Hypothetical):
A suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), would be added to a solution of (4-bromopyridin-3-yl)methanol in an appropriate organic solvent (e.g., dichloromethane). The reaction mixture would be stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture would be filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield pure this compound.
Biological Activity
There is limited publicly available information regarding the specific biological activities or signaling pathway involvement of this compound. However, substituted pyridines are a common scaffold in many biologically active compounds and are of significant interest in drug discovery. The functional groups present in this molecule make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions.
References
An In-Depth Technical Guide to the Synthesis of 4-Bromopyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4-bromopyridine-3-carbaldehyde, a key building block in medicinal chemistry and organic synthesis. This document outlines a proven synthetic pathway, complete with experimental protocols, quantitative data, and a visual representation of the reaction workflow.
Introduction
4-Bromopyridine-3-carbaldehyde, also known as 4-bromonicotinaldehyde, is a valuable intermediate in the development of pharmaceutical compounds and other complex organic molecules. Its bifunctional nature, featuring both a reactive aldehyde group and a bromine-substituted pyridine ring, allows for a wide range of subsequent chemical modifications, such as nucleophilic additions, cross-coupling reactions, and further heterocycle formations. This guide focuses on a common and effective method for its preparation: directed ortho-metalation.
Synthesis Pathway: Directed Ortho-Metalation of 4-Bromopyridine
The synthesis of 4-bromopyridine-3-carbaldehyde can be efficiently achieved through the directed ortho-metalation of 4-bromopyridine. This strategy leverages the directing effect of the bromine atom to selectively deprotonate the C3 position of the pyridine ring using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.
Reaction Scheme:
Caption: Synthesis of 4-bromopyridine-3-carbaldehyde via directed ortho-metalation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-bromopyridine-3-carbaldehyde as reported in the literature.[1]
| Parameter | Value |
| Yield | 61% |
| Melting Point | 49–50 °C |
| Molecular Formula | C₆H₄BrNO |
| Molecular Weight | 186.01 g/mol |
| Infrared (IR) Spectrum (KBr) | 1710 cm⁻¹ (C=O stretch) |
| ¹H NMR (CDCl₃) | δ = 7.63 (d, J=5.4 Hz, 1H), 8.57 (d, J=5.4 Hz, 1H), 9.00 (s, 1H), 10.39 (s, 1H) |
| Mass Spectrometry (MS) | m/z = 185, 187 (M⁺) |
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Akahoshi et al. in Synthesis, 1999.[1]
Materials and Reagents:
-
4-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexane
-
Diisopropylamine (i-Pr₂NH)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexane for chromatography
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-bromopyridine-3-carbaldehyde.
Step-by-Step Procedure:
-
Preparation of LDA Solution: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine (4 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C using a dry ice/acetone bath. To this, slowly add n-butyllithium (3.3 mmol) in hexane. Stir the resulting mixture at -78°C for 1 hour.
-
Metalation: To the freshly prepared LDA solution, slowly add a solution of 4-bromopyridine (3 mmol) in anhydrous THF. Stir the reaction mixture at -78°C for 30 minutes.
-
Formylation: Add N,N-dimethylformamide (1 mL, 13 mmol) to the reaction mixture and continue stirring at -78°C for an additional 15 minutes.
-
Warming: Allow the reaction mixture to warm to room temperature and stir for another 30 minutes.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:10) as the eluent to afford 4-bromopyridine-3-carbaldehyde.[1]
Conclusion
The directed ortho-metalation of 4-bromopyridine provides a reliable and efficient route to 4-bromopyridine-3-carbaldehyde. The presented protocol, along with the corresponding quantitative data, serves as a comprehensive resource for researchers engaged in the synthesis of pyridine-based heterocycles for applications in drug discovery and materials science. Careful control of anhydrous and anaerobic conditions is crucial for achieving the reported yields.
References
Physical and chemical properties of 4-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromonicotinaldehyde, a halogenated pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the bromine atom and the aldehyde group on the pyridine ring, make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside representative experimental protocols for its synthesis and purification. Furthermore, this document explores the potential reactivity, stability, and biological significance of this compound, offering a valuable resource for researchers engaged in drug discovery and development.
Core Physical and Chemical Properties
Comprehensive experimental data for this compound is not extensively documented in publicly available literature. The following tables summarize the available and estimated properties of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₄BrNO | --INVALID-LINK-- |
| Molecular Weight | 186.01 g/mol | --INVALID-LINK-- |
| CAS Number | 154105-64-3 | --INVALID-LINK--[1] |
| Appearance | Likely a solid at room temperature | Based on related structures |
| Melting Point | 81-82 °C (for isomeric 3-Bromo-4-pyridinecarboxaldehyde) | --INVALID-LINK--[2]. The melting point of this compound is expected to be in a similar range. |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | General principles of solubility for small organic molecules. |
| pKa | Not reported | - |
| Storage | Store in an inert atmosphere, in a freezer under -20°C or at room temperature, sealed in a dry environment. | --INVALID-LINK--[1], --INVALID-LINK--[3] |
Table 2: Spectroscopic Data of this compound (Predicted)
| Technique | Expected Peaks and Interpretation |
| ¹H NMR | - Aldehydic proton (CHO) singlet between δ 9.5-10.5 ppm. - Three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns dictated by the positions of the bromine and aldehyde groups. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of 185-200 ppm. - Aromatic carbons with distinct chemical shifts, including the carbon bearing the bromine atom. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700-1730 cm⁻¹. - C-H stretching for the aromatic ring and aldehyde. - C-Br stretching vibration at lower wavenumbers. |
| Mass Spectrometry | - Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |
Experimental Protocols
Representative Synthesis of a Halogenated Nicotinaldehyde
A plausible synthetic route to this compound could involve the formylation of a suitable bromopyridine precursor. A novel two-step method for the formylation of fluoropyridines has been recently developed, which could potentially be adapted.[4] The reaction proceeds via C-H insertion with a silylformamidine reagent, followed by hydrolysis of the resulting aminal to the aldehyde.[4]
Logical Workflow for Synthesis:
Caption: A potential synthetic workflow for this compound.
General Purification Protocol for Related Bromo-Aromatic Compounds
Purification of the crude product is essential to remove unreacted starting materials and byproducts. A general procedure for the purification of bromo-aromatic compounds synthesized via cross-coupling reactions is outlined below and can be adapted.
Experimental Workflow for Purification:
Caption: A generalized workflow for the purification of bromo-aromatic compounds.
Reactivity, Stability, and Biological Significance
Reactivity
The reactivity of this compound is governed by the electrophilic nature of the aldehyde group and the substitution pattern of the pyridine ring.
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, oxidation to the carboxylic acid, and formation of imines and other derivatives.
-
Pyridine Ring: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a powerful tool for introducing molecular diversity at the 4-position of the pyridine ring.[5] The pyridine nitrogen also influences the reactivity of the ring, making it susceptible to quaternization.
Logical Relationship of Reactivity:
References
- 1. 154105-64-3|this compound|BLD Pharm [bldpharm.com]
- 2. 3-溴-4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - CAS:154105-64-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Technical Guide: Solubility of 4-Bromonicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromonicotinaldehyde. Due to the limited availability of specific quantitative solubility data in published literature, this guide offers a predictive solubility profile based on the compound's structure and general principles of organic chemistry. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility in various organic solvents.
Core Concepts
This compound is a heterocyclic aldehyde with a molecular formula of C₆H₄BrNO. Its solubility is governed by the interplay of its polar functional groups (the aldehyde and the pyridine nitrogen) and the relatively nonpolar bromophenyl ring system. The principle of "like dissolves like" is the primary determinant of its solubility profile. Polar solvents are more likely to dissolve polar compounds, while nonpolar solvents are better suited for nonpolar compounds.
Predicted Solubility of this compound
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the polarity of the solvents and the structural features of the solute.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The high polarity of DMSO is well-suited to solvate the polar pyridine and aldehyde moieties. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is sufficient to dissolve this compound. |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone is a moderately polar solvent and should be able to dissolve this compound to a reasonable extent. |
| Ethanol | Polar Protic | Moderately Soluble | The hydroxyl group of ethanol can hydrogen bond with the pyridine nitrogen and aldehyde oxygen, but the nonpolar ethyl group may limit high solubility. |
| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding ability should allow for moderate solubility. |
| Chloroform | Weakly Polar | Sparingly Soluble | As a less polar solvent, chloroform is expected to be a poorer solvent for the relatively polar this compound. |
| Toluene | Nonpolar | Insoluble to Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for this compound. |
| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar solvent and is not expected to dissolve this compound. |
Experimental Protocol for Determining Quantitative Solubility
This section outlines a general and robust method for the quantitative determination of the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
Solubility can be expressed in g/L or mg/mL.
-
-
Quantitative Analysis by HPLC or UV-Vis Spectroscopy:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze these standards using HPLC or a UV-Vis spectrophotometer to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
-
Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample under the same conditions as the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Data Presentation:
The results should be presented in a clear, tabular format, expressing solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to use the provided protocol to generate precise solubility data for their specific applications.
Spectroscopic Data for 4-Bromonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromonicotinaldehyde (also known as 4-Bromopyridine-3-carboxaldehyde). The information is presented to facilitate its use in research, drug development, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, based on the analysis of its structural features and data from closely related compounds.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~10.1 | s | - |
| H-2 | ~8.9 | s | - |
| H-5 | ~7.8 | d | ~5.0 |
| H-6 | ~8.7 | d | ~5.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The aldehyde proton is expected to be a singlet. The aromatic protons will exhibit splitting patterns based on their coupling with adjacent protons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~190 |
| C-2 | ~155 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-5 | ~128 |
| C-6 | ~152 |
Note: The chemical shifts are approximate. The carbonyl carbon of the aldehyde is characteristically found in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aldehyde) | 2850-2750 | Medium, often two bands |
| C=O (aldehyde) | 1710-1685 | Strong |
| C=C (aromatic) | 1600-1450 | Medium to Strong |
| C-N (pyridine ring) | 1590-1470 | Medium |
| C-Br | 650-550 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Relative Intensity |
| 185/187 | [M]⁺ | High (characteristic 1:1 ratio for Br) |
| 184/186 | [M-H]⁺ | Moderate |
| 156/158 | [M-CHO]⁺ | Moderate |
| 106 | [M-Br]⁺ | Moderate |
| 78 | [C₅H₄N]⁺ | Moderate |
Note: The presence of two peaks of nearly equal intensity separated by 2 m/z units for bromine-containing fragments is a key diagnostic feature.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry
The mass spectrum is typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for obtaining and interpreting spectroscopic data.
The Ascendancy of Substituted Nicotinaldehydes: A Journey from Discovery to Therapeutic Promise
A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the discovery, history, synthesis, and biological significance of substituted nicotinaldehydes.
Substituted nicotinaldehydes, a class of heterocyclic compounds, have emerged as pivotal intermediates in the realms of medicinal chemistry and agrochemicals. Their versatile reactivity, stemming from the presence of an aldehyde group on a substituted pyridine ring, has paved the way for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the historical milestones, synthetic evolution, and therapeutic applications of these valuable chemical entities.
A Historical Perspective: From Unassuming Precursor to a Scaffold of Significance
The journey of substituted nicotinaldehydes began with the exploration of the parent molecule, nicotinaldehyde (pyridine-3-carboxaldehyde). While early mentions of related pyridine chemistry date back further, a notable publication in the Journal of the American Chemical Society in 1952 detailed a method for its preparation, highlighting its utility as a chemical building block.[1]
Early synthetic endeavors primarily focused on establishing reliable methods for the production of the unsubstituted nicotinaldehyde. Common approaches included the oxidation of 3-picoline and the reduction of nicotinic acid or its derivatives.[2] A significant advancement came with the development of methods for the hydrogenation of 3-cyanopyridine, which offered a more direct route to the aldehyde.[3][4][5] U.S. Patent 3,160,633, filed in 1962, described a process for preparing pyridine aldehydes from cyanopyridine and formic acid, underscoring the industrial interest in these compounds.[6]
The subsequent exploration of substituted nicotinaldehydes was driven by the quest for novel therapeutic agents and agrochemicals with enhanced efficacy and specificity. The introduction of substituents onto the pyridine ring allowed for the fine-tuning of the molecule's electronic and steric properties, leading to a wide spectrum of biological activities.
Evolving Synthetic Strategies: Crafting Molecular Diversity
The synthesis of substituted nicotinaldehydes has witnessed a remarkable evolution, with chemists developing a range of methodologies to introduce various functional groups onto the pyridine core.
Classical Approaches and Foundational Reactions
One of the earliest and most versatile methods for the formylation of electron-rich aromatic and heterocyclic rings is the Vilsmeier-Haack reaction . This reaction, named after Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[7][8][9] This method has been successfully applied to the synthesis of various substituted nicotinaldehydes.
Reduction of Nicotinic Acid Derivatives: Another classical approach involves the controlled reduction of nicotinic acid derivatives. To prevent over-reduction to the corresponding alcohol, specific reducing agents and reaction conditions are employed. A 1959 paper by H. C. Brown and A. Tsukamoto described the use of triethoxylithium aluminium hydride for the reduction of nicotinamides.[10] More contemporary methods have utilized morpholinamides of nicotinic acid, which can be reduced to the aldehyde in high yield under mild conditions.[10]
Modern Synthetic Methodologies
The advent of modern organic chemistry has introduced more sophisticated and efficient methods for the synthesis of substituted nicotinaldehydes. These techniques often offer greater control over regioselectivity and functional group tolerance.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of aryl- and heteroaryl-substituted nicotinaldehydes. These reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the creation of complex molecular architectures.
Vilsmeier Cyclization of Enamides: A powerful strategy for constructing substituted 2-chloronicotinaldehydes involves the Vilsmeier cyclization of enamides. This intramolecular reaction provides a direct route to these important building blocks.
Key Experimental Protocols
Below are detailed methodologies for some of the key experiments in the synthesis of substituted nicotinaldehydes.
Protocol 1: Synthesis of 5-Bromonicotinaldehyde via Reduction of 5-Bromopyridine-3-carboxylic acid morpholinamide[10]
Step 1: Preparation of 5-Bromopyridine-3-carboxylic acid morpholinamide
-
A solution of 50.4 g of 5-bromonicotinic acid and 87.5 g of morpholine in 200 ml of xylene is heated to reflux.
-
The water formed during the reaction is removed by azeotropic distillation.
-
After cooling, the reaction mixture is extracted three times with 10% sodium hydroxide solution and then twice with water.
-
The xylene is distilled off, and the residue is recrystallized from ethyl acetate to yield the product.
Step 2: Reduction to 5-Bromonicotinaldehyde
-
Suspend 1.75 g of lithium aluminium hydride powder in 64 g of tetrahydrofuran (THF).
-
Add a mixture of 5.9 g of ethyl acetate and 28 g of THF dropwise with cooling.
-
After 30 minutes, add this reaction mixture dropwise at 0°C to 10°C to a solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide in 30 g of THF.
-
After 1 hour, pour the reaction mixture into 35 ml of 12% sulfuric acid.
-
Evaporate the organic phase to dryness.
-
Recrystallize the product from methyl tert-butyl ether (MTB ether) to obtain 5-bromonicotinaldehyde.
Protocol 2: Synthesis of 3-Pyridinecarboxaldehyde by Hydrogenation of 3-Cyanopyridine[3]
-
In a stirring autoclave, mix 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.
-
Add 14.6 g of moist Raney-nickel (approximately 60% Ni content) in 50 g of water to the mixture.
-
Hydrogenate the mixture under a constant hydrogen pressure of 1 bar. The typical reaction time is between 3 and 6 hours.
-
After the reaction, filter off the catalyst. The resulting aqueous solution of nicotinaldehyde can be used directly for further synthesis steps.
Protocol 3: Vilsmeier-Haack Formylation of an Electron-Rich Arene[7][8]
-
In a reaction vessel, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent (a chloroiminium salt).
-
Add the electron-rich aromatic or heterocyclic substrate to the Vilsmeier reagent.
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous workup to hydrolyze the intermediate iminium ion to the desired aldehyde.
-
Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.
Biological Significance and Therapeutic Potential
Substituted nicotinaldehydes are not only valuable synthetic intermediates but also exhibit a wide range of biological activities themselves. Their derivatives have shown promise as antifungal, anti-inflammatory, α-glucosidase inhibitory, and antiproliferative agents.
Antifungal Activity
Certain substituted nicotinamide derivatives have demonstrated potent antifungal activity, particularly against Candida albicans. Structure-activity relationship (SAR) studies have revealed that the position of substituents on the pyridine and other aromatic rings is crucial for their efficacy. For instance, compound 16g in one study, a nicotinamide derivative, exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against C. albicans and was also effective against fluconazole-resistant strains.[11]
α-Glucosidase Inhibition
Derivatives of nicotinaldehyde have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. Certain nicotinaldehyde-based azlactones have shown potent α-glucosidase inhibitory activity.[12] For example, some synthesized derivatives displayed IC₅₀ values significantly lower than the standard drug acarbose.[13][14][15][16][17]
Anti-inflammatory and Antiproliferative Activities
Nicotinic acid and its derivatives have long been known for their various physiological effects. Modern research has explored substituted nicotinamides and related compounds for their anti-inflammatory and anticancer properties. Several studies have reported the synthesis of nicotinamide derivatives that exhibit significant antiproliferative activity against various cancer cell lines, with some compounds showing IC₅₀ values in the micromolar range.[18][19][20][21][22] Similarly, certain nicotinic acid derivatives have demonstrated potent anti-inflammatory effects, comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[23][24][25][26]
Quantitative Biological Data
The following tables summarize the quantitative biological data for a selection of substituted nicotinaldehyde derivatives from various studies.
Table 1: Antifungal Activity of Substituted Nicotinamide Derivatives against Candida albicans
| Compound | Substituent Pattern | MIC (µg/mL) | Reference |
| 16g | 2-amino, meta-isopropylphenyl | 0.25 | [11] |
| Fluconazole (resistant strain) | - | >64 | [11] |
Table 2: α-Glucosidase Inhibitory Activity of Substituted Nicotinaldehyde Derivatives
| Compound | Derivative Type | IC₅₀ (µM) | Reference |
| 7e | Phenyl carbamoyl methoxy thiosemicarbazone | 23.95 ± 0.038 | [13] |
| 7g | Phenyl carbamoyl methoxy thiosemicarbazone | 62.2 ± 0.411 | [13] |
| 7n | Phenyl carbamoyl methoxy thiosemicarbazone | 95.65 ± 0.056 | [13] |
| Acarbose (Standard) | - | 634.21 ± 0.027 | [13] |
| Compound 7 | Virtual screening hit | 17.36 ± 1.32 | [14] |
| Compound 22 | Virtual screening hit | 35.19 ± 2.14 | [14] |
| Compound 37 | Virtual screening hit | 31.34 ± 3.11 | [14] |
| Compound 44 | Virtual screening hit | 9.99 ± 0.43 | [14] |
| 1-Deoxynojirimycin (Standard) | - | 52.02 | [14] |
Table 3: Antiproliferative Activity of Substituted Nicotinamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3b | HCT-116 | 19.7 ± 2.8 | [20] |
| 4c | HCT-116 | 15.4 ± 1.9 | [20] |
| 4d | HCT-116 | 10.3 ± 1.1 | [20] |
| Compound 6 | HCT-116 | 22.09 | [18] |
| Compound 7 | HCT-116 | 15.70 | [18] |
| Compound 10 | HCT-116 | 15.40 | [18] |
| Compound 11 | HCT-116 | 20.17 | [18] |
| Sorafenib (Standard) | HCT-116 | 9.30 | [18] |
| Compound 6 | HepG-2 | 19.50 | [18] |
| Compound 7 | HepG-2 | 15.50 | [18] |
| Compound 10 | HepG-2 | 9.80 | [18] |
| Compound 11 | HepG-2 | 21.60 | [18] |
| Sorafenib (Standard) | HepG-2 | 7.40 | [18] |
Table 4: Anti-inflammatory Activity of Nicotinic Acid Derivatives (COX-2 Inhibition)
| Compound | Derivative Type | IC₅₀ (µM) | Reference |
| 5 | Pyrimidine derivative | 0.04 ± 0.09 | [25] |
| 6 | Pyrimidine derivative | 0.04 ± 0.02 | [25] |
| Celecoxib (Standard) | - | 0.04 ± 0.01 | [25] |
Signaling Pathways and Mechanisms of Action
A key aspect of understanding the therapeutic potential of substituted nicotinaldehydes lies in elucidating their mechanisms of action at the molecular level.
Nicotinamide Adenine Dinucleotide (NAD⁺) Biosynthesis
Nicotinaldehyde has been identified as a novel precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), a crucial coenzyme in numerous cellular metabolic and signaling processes.[27] The biosynthesis of NAD⁺ from nicotinaldehyde proceeds through the Preiss-Handler pathway.
Caption: The Preiss-Handler pathway for NAD⁺ biosynthesis from nicotinaldehyde.
This pathway highlights the potential of nicotinaldehyde derivatives to modulate cellular NAD⁺ levels, which has significant implications for cancer therapy and age-related diseases.
Future Directions
The field of substituted nicotinaldehydes continues to be an active area of research. Future efforts will likely focus on:
-
Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and environmentally friendly synthetic routes will be crucial for accessing a wider range of structurally diverse derivatives.
-
Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for rational drug design.
-
Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that substituted nicotinaldehydes may have therapeutic potential in a variety of diseases beyond those currently investigated.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will continue to guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 4. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 13. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | Semantic Scholar [semanticscholar.org]
- 23. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Reactivity of 4-Bromonicotinaldehyde: A Comprehensive Analysis for Researchers
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a reasoned, albeit qualitative, exploration of the potential reactivity of 4-bromonicotinaldehyde. The insights presented are extrapolated from the known electronic effects of its constituent functional groups—the pyridine ring, the bromo substituent, and the aldehyde group—and are supported by computational studies on analogous molecular systems.
Core Concepts: Electronic Landscape of this compound
The reactivity of this compound is governed by the interplay of the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient system. This inherent electronic characteristic is further modulated by the bromo and aldehyde groups.
-
Pyridine Ring: The nitrogen atom significantly lowers the electron density at the α (C2, C6) and γ (C4) positions through inductive and mesomeric effects, making these positions susceptible to nucleophilic attack. Conversely, electrophilic substitution is generally disfavored and, if it occurs, is directed to the β (C3, C5) positions.
-
Aldehyde Group (-CHO): As a meta-directing, electron-withdrawing group, the aldehyde functionality further deactivates the pyridine ring towards electrophilic attack. Its primary role in reactivity is as an electrophilic center, susceptible to nucleophilic addition at the carbonyl carbon.
-
Bromo Substituent (-Br): The bromine atom at the 4-position exerts a dual electronic effect. It is inductively electron-withdrawing but can also donate electron density to the ring through its lone pairs via the mesomeric effect. In pyridines, the inductive effect typically dominates, further increasing the electrophilicity of the ring, particularly at the positions ortho and para to the bromine.
The confluence of these electronic influences suggests a molecule with distinct regions of electrophilicity and potential for a variety of chemical transformations.
Predicted Reactivity Pathways
Based on the electronic properties discussed, several key reaction pathways can be postulated for this compound. These represent logical avenues for its synthetic utilization and are prime candidates for future theoretical and experimental investigation.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing pyridine nitrogen and the bromo substituent at the 4-position makes the C4 carbon a prime site for nucleophilic aromatic substitution. The bromine atom can act as a leaving group when attacked by a suitable nucleophile. Computational studies on the halogenation of pyridines indicate that C-halogen bond formation and cleavage can proceed via an SNAr-type mechanism[1].
Reactions at the Aldehyde Group
The aldehyde functionality is a classic electrophilic center. It is expected to readily undergo nucleophilic addition reactions.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (4-bromopyridin-3-yl)methanol using standard reducing agents like sodium borohydride.
-
Oxidation: Oxidation would yield 4-bromonicotinic acid.
-
Addition of Grignard and Organolithium Reagents: These strong nucleophiles will attack the carbonyl carbon to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides can be employed to form alkenes at the C3 position.
-
Reductive Amination: Condensation with amines followed by reduction is a viable pathway to synthesize substituted amines.
Cross-Coupling Reactions
The C-Br bond at the 4-position is a handle for various transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.
-
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters would lead to the formation of a C-C bond, introducing aryl, heteroaryl, or alkyl groups at the 4-position.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst would result in the formation of a substituted alkene at the C4 position.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would yield 4-alkynylnicotinaldehydes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would provide a route to 4-aminonicotinaldehyde derivatives.
Methodologies for Theoretical Investigation: A Proposed Workflow
For researchers intending to perform theoretical studies on this compound, a standard computational workflow would be highly beneficial. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.
References
An In-depth Technical Guide to Key Reactions Involving 4-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromonicotinaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a bromine atom and an aldehyde group, allows for a diverse range of chemical transformations. The bromine atom is amenable to various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The aldehyde functionality provides a handle for chain extension, olefination, and conversion to other functional groups. This technical guide provides an in-depth overview of the core reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in its effective utilization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound at the C4-position. These reactions allow for the introduction of a wide array of substituents, leading to the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and vinyl-substituted pyridines.
Generalized Reaction Scheme:
Experimental Protocol: Synthesis of 4-Phenylnicotinaldehyde
In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 mmol) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous 1,4-dioxane (10 mL) and water (2 mL) are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenylnicotinaldehyde.
Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |
Note: The yield is an estimated range based on typical Suzuki-Miyaura couplings of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[1] This reaction is instrumental in the synthesis of arylalkynes, which are important motifs in various functional materials and biologically active molecules.
Generalized Reaction Scheme:
Experimental Protocol: Synthesis of 4-(Phenylethynyl)nicotinaldehyde
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine (10 mL), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol) and copper(I) iodide (CuI) (0.06 mmol) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-(phenylethynyl)nicotinaldehyde.
Table 2: Quantitative Data for Sonogashira Coupling of this compound with Phenylacetylene
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/Et₃N | 25-50 | 4-12 | ~80-90 |
Note: The yield is an estimated range based on typical Sonogashira couplings of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.
Diagram 2: Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of arylamines from aryl halides and primary or secondary amines.[2] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds.
Generalized Reaction Scheme:
Experimental Protocol: Synthesis of 4-(Phenylamino)nicotinaldehyde
In a glovebox, a vial is charged with this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), a suitable palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) (0.02 mmol), and a phosphine ligand (e.g., XPhos) (0.04 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-(phenylamino)nicotinaldehyde.
Table 3: Quantitative Data for Buchwald-Hartwig Amination of this compound with Aniline
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | [Pd(cinnamyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 16 | ~70-85 |
Note: The yield is an estimated range based on typical Buchwald-Hartwig aminations of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.
Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Reactions at the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for various chemical transformations, including reduction to an alcohol, olefination reactions, and additions of organometallic reagents.
Reduction to an Alcohol
The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is useful for introducing a hydroxymethyl group, which can be further functionalized.
Generalized Reaction Scheme:
Experimental Protocol: Synthesis of (4-Bromopyridin-3-yl)methanol
This compound (1.0 mmol) is dissolved in methanol (10 mL) in a round-bottom flask and cooled to 0 °C in an ice bath. Sodium borohydride (1.1 mmol) is added portion-wise with stirring. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (4-bromopyridin-3-yl)methanol, which can be further purified by chromatography if necessary.
Table 4: Quantitative Data for the Reduction of this compound
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | NaBH₄ | Methanol | 0 | 1 | >95 |
Note: This data is based on a typical protocol for the reduction of a similar compound, 5-bromonicotinaldehyde.[3]
Diagram 4: Workflow for the Reduction of this compound
Caption: Experimental workflow for the reduction of this compound.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4] This reaction allows for the conversion of the carbonyl group of this compound into a carbon-carbon double bond with good control over the position of the new bond.
Generalized Reaction Scheme:
Experimental Protocol: Synthesis of 4-Bromo-3-(2-phenylethenyl)pyridine
In a flame-dried, two-necked flask under an inert atmosphere, benzyltriphenylphosphonium bromide (1.1 mmol) is suspended in anhydrous THF (10 mL). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 mmol) is added dropwise, resulting in the formation of the orange-red ylide. After stirring for 30 minutes, a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 4-bromo-3-(2-phenylethenyl)pyridine.
Table 5: Quantitative Data for the Wittig Reaction of this compound
| Reactant 1 | Wittig Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 4 | ~70-85 |
Note: The yield is an estimated range based on typical Wittig reactions of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.
Diagram 5: Mechanism of the Wittig Reaction
Caption: Mechanism of the Wittig reaction proceeding through a betaine intermediate.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity.[5] The water-soluble phosphate byproduct of the HWE reaction simplifies product purification compared to the Wittig reaction.
Generalized Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl (E)-3-(4-bromopyridin-3-yl)acrylate
To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C is added triethyl phosphonoacetate (1.2 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give ethyl (E)-3-(4-bromopyridin-3-yl)acrylate.
Table 6: Quantitative Data for the Horner-Wadsworth-Emmons Reaction
| Reactant 1 | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 3 | ~80-90 |
Note: The yield is an estimated range based on typical HWE reactions of similar substrates, as specific literature data for this exact reaction was not found in the provided search results.
Diagram 6: Mechanism of the Horner-Wadsworth-Emmons Reaction
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction, leading to the formation of an (E)-alkene.
Other Key Reactions
Cyanation
The conversion of the bromine atom to a nitrile group can be achieved through cyanation, typically using a cyanide source such as copper(I) cyanide or potassium cyanide with a palladium catalyst. The resulting 4-cyanonicotinaldehyde is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles.
Generalized Reaction Scheme:
Experimental Protocol: Synthesis of 4-Cyanonicotinaldehyde
In a sealed tube, this compound (1.0 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol) are combined in anhydrous dimethylformamide (DMF) (5 mL). The mixture is degassed with argon and then heated at 120 °C for 6 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with aqueous sodium bicarbonate solution and brine. The organic layer is dried, concentrated, and purified by column chromatography to give 4-cyanonicotinaldehyde.
Table 7: Quantitative Data for the Cyanation of this compound
| Reactant | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 120 | 6 | ~75-85 |
Note: The yield is an estimated range based on typical palladium-catalyzed cyanation reactions of aryl bromides, as specific literature data for this exact reaction was not found in the provided search results.
Diagram 7: Experimental Workflow for Cyanation
Caption: Experimental workflow for the cyanation of this compound.
Grignard Reaction
Grignard reagents add to the aldehyde group of this compound to form secondary alcohols. This reaction is a classic method for carbon-carbon bond formation and the introduction of a new stereocenter. Care must be taken as Grignard reagents can also potentially react with the C-Br bond.
Generalized Reaction Scheme:
Experimental Protocol: Synthesis of 1-(4-Bromopyridin-3-yl)ethanol
A solution of methylmagnesium bromide (1.2 mmol in diethyl ether) is added dropwise to a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(4-bromopyridin-3-yl)ethanol.
Table 8: Quantitative Data for the Grignard Reaction with this compound
| Reactant 1 | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | CH₃MgBr | THF | 0 | 1 | ~70-80 |
Note: The yield is an estimated range based on typical Grignard additions to aldehydes, as specific literature data for this exact reaction was not found in the provided search results.
Diagram 8: Logical Flow of a Grignard Reaction
Caption: Logical flow diagram for a Grignard reaction with this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. The key reactions highlighted in this guide—Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, reduction, Wittig and Horner-Wadsworth-Emmons reactions, cyanation, and Grignard addition—provide a powerful toolkit for researchers in drug discovery and materials science. By leveraging these transformations, complex molecular targets can be accessed efficiently. The provided protocols, data, and diagrams serve as a foundational resource for the practical application of this compound in organic synthesis. Further optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
Methodological & Application
Application of 4-Bromonicotinaldehyde in the Synthesis of Thieno[2,3-b]pyridine-based Kinase Inhibitors
Introduction
4-Bromonicotinaldehyde is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of more complex bioactive molecules. Its pyridine core, substituted with both an aldehyde and a bromine atom, offers multiple reaction sites for constructing diverse molecular scaffolds. A significant application of this compound is in the synthesis of thieno[2,3-b]pyridines, a class of fused heterocyclic compounds that have garnered considerable interest as potent inhibitors of various protein kinases, particularly Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for the synthesis of a representative thieno[2,3-b]pyridine derivative from this compound and summarizes its biological activity.
Synthetic Application: Synthesis of 4-(Pyridin-3-yl)thieno[2,3-b]pyridine Derivatives
A key synthetic strategy leveraging this compound is the construction of the thieno[2,3-b]pyridine scaffold. This is typically achieved through a multi-step sequence that begins with the formation of a chalcone or a related intermediate, followed by a Gewald-type reaction to construct the thiophene ring fused to the pyridine core.
Overall Synthetic Workflow
The synthesis of a 4-(pyridin-3-yl)thieno[2,3-b]pyridine derivative from this compound can be conceptualized in the following workflow:
Caption: Synthetic workflow from this compound to a thieno[2,3-b]pyridine derivative.
Experimental Protocols
The following are detailed experimental protocols for the key transformations involved in the synthesis of a representative 4-(pyridin-3-yl)thieno[2,3-b]pyridine derivative.
Protocol 1: Synthesis of (E)-3-(4-bromopyridin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)
This protocol describes the Claisen-Schmidt condensation of this compound with 2-acetylthiophene to form the corresponding chalcone.
-
Materials:
-
This compound (1.0 eq)
-
2-Acetylthiophene (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve this compound and 2-acetylthiophene in ethanol in a round bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral.
-
Dry the solid to obtain the crude chalcone, which can be purified by recrystallization from ethanol.
-
Protocol 2: Synthesis of 6-Amino-4-(4-bromopyridin-3-yl)-5-cyano-2-thioxo-1,2-dihydropyridine (Thione Intermediate)
This protocol outlines the Gewald reaction to form the key 2-thioxo-1,2-dihydropyridine intermediate.
-
Materials:
-
(E)-3-(4-bromopyridin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (catalytic amount)
-
Ethanol
-
Reflux condenser
-
-
Procedure:
-
In a round bottom flask, combine the chalcone, malononitrile, and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, a solid precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like acetic acid.
-
Protocol 3: Synthesis of 2-Amino-4-(4-bromopyridin-3-yl)thieno[2,3-b]pyridine-3-carbonitrile
This protocol describes the Thorpe-Ziegler cyclization to form the final thieno[2,3-b]pyridine ring system.
-
Materials:
-
6-Amino-4-(4-bromopyridin-3-yl)-5-cyano-2-thioxo-1,2-dihydropyridine (1.0 eq)
-
α-Chloroacetonitrile (1.0 eq)
-
Potassium Hydroxide
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the 2-thioxo-1,2-dihydropyridine intermediate in DMF.
-
Add powdered potassium hydroxide to the solution and stir for 15 minutes at room temperature.
-
Add α-chloroacetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Activity and Data Presentation
Derivatives of 4-(pyridin-3-yl)thieno[2,3-b]pyridine have been investigated for their potential as anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinases (CDKs).[1][2] These enzymes play a crucial role in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Table 1: In Vitro Anticancer and CDK Inhibitory Activity of a Representative 4-(Pyridin-3-yl)thieno[2,3-b]pyridine Derivative
| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) | Reference |
| TPD-1 | HCT-116 (Colon) | 1.98 | CDK2 | 460 | [2] |
| MCF-7 (Breast) | 4.66 | CDK9 | 801 | [2] | |
| HeLa (Cervical) | 2.59 | - | - | [1] |
TPD-1 is a representative 4-(pyridin-3-yl)thieno[2,3-b]pyridine derivative for illustrative purposes, with data aggregated from similar reported compounds.
Signaling Pathway
The primary mechanism of action for these compounds is the inhibition of CDKs, which disrupts the normal progression of the cell cycle. The following diagram illustrates the role of CDK2 in the G1/S phase transition, a key checkpoint often dysregulated in cancer.
Caption: Inhibition of the CDK2/Cyclin E complex by a thieno[2,3-b]pyridine derivative, leading to G1/S cell cycle arrest.
Conclusion
This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of complex heterocyclic systems. Its application in the construction of thieno[2,3-b]pyridines has led to the discovery of potent anticancer agents that function through the inhibition of key cell cycle regulators like CDKs. The synthetic protocols provided herein offer a framework for the development of novel kinase inhibitors based on this privileged scaffold. Further exploration of the structure-activity relationships of 4-(pyridin-3-yl)thieno[2,3-b]pyridine derivatives holds promise for the development of new and effective cancer therapeutics.
References
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 4-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors using 4-bromonicotinaldehyde as a versatile starting material. The protocols detailed below leverage powerful palladium-catalyzed cross-coupling reactions to generate a diverse library of substituted pyridine compounds, which are common scaffolds in many kinase inhibitors.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous FDA-approved kinase inhibitors. This compound is an attractive starting material as it possesses a handle for functionalization at the 4-position via cross-coupling reactions and an aldehyde group that can be readily converted into a variety of other functional groups to explore the chemical space and optimize biological activity.
This document outlines synthetic protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions starting from this compound, followed by protocols for evaluating the synthesized compounds as potential kinase inhibitors.
Synthetic Schemes
The functionalization of the 4-position of the pyridine ring can be achieved through various palladium-catalyzed cross-coupling reactions. The aldehyde group can then be further modified to introduce additional diversity.
A general workflow for the synthesis and evaluation of these novel kinase inhibitors is as follows:
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-bromonicotinaldehyde as a versatile building block in various palladium-catalyzed cross-coupling reactions. The pyridine core, substituted with both a reactive bromine atom and a functional aldehyde group, makes this reagent a valuable precursor for the synthesis of a diverse range of molecular architectures relevant to pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-CN) bonds with high efficiency and functional group tolerance. These reactions have revolutionized the construction of complex molecules, including many active pharmaceutical ingredients (APIs). The general catalytic cycle for these transformations typically involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with a coupling partner (in the case of Suzuki, Stille, and related reactions) or migratory insertion (in Heck reactions), and concluding with reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.
This compound is a particularly useful substrate for these reactions due to the presence of an electron-deficient pyridine ring, which can facilitate the initial oxidative addition step. The aldehyde functionality provides a handle for further synthetic transformations, such as reductive amination, oxidation, or olefination.
Key Palladium-Catalyzed Cross-Coupling Reactions
This document details the application of this compound in several key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the synthesis of 4-aryl- and 4-heteroarylnicotinaldehydes.
-
Heck Reaction: For the synthesis of 4-vinylnicotinaldehydes.
-
Sonogashira Coupling: For the preparation of 4-alkynylnicotinaldehydes.
-
Buchwald-Hartwig Amination: For the formation of 4-aminonicotinaldehydes.
-
Cyanation: For the synthesis of 4-cyanonicotinaldehyde.
Data Presentation: Quantitative Summary of Reactions
The following tables summarize quantitative data for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-100 | 8 | 80[1] |
Table 2: Heck Reaction of this compound with Alkenes (Representative Conditions)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | Data not available for this compound, representative conditions shown. |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc | DMAc | 120 | 16 | Data not available for this compound, representative conditions shown. |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes (Representative Conditions)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 65 | 8 | Data not available for this compound, representative conditions shown. |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | - | Piperidine | DMF | 80 | 6 | Data not available for this compound, representative conditions shown. |
Table 4: Buchwald-Hartwig Amination of this compound with Amines (Representative Conditions)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | Data not available for this compound, representative conditions shown. |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | Data not available for this compound, representative conditions shown. |
Table 5: Palladium-Catalyzed Cyanation of this compound (Representative Conditions)
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | - | DMAc | 120 | 12 | Data not available for this compound, representative conditions shown.[2] |
| 2 | Zn(CN)₂ | Pd/C (2) | dppf (4) | Zn formate | DMAC | 110 | 24 | Data not available for this compound, representative conditions shown.[3] |
Note: The tables for Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions provide representative conditions based on general protocols for similar aryl bromides. Specific optimization for this compound may be required to achieve optimal yields.
Experimental Protocols
The following are detailed protocols for performing palladium-catalyzed cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(2,3-Dimethylphenyl)nicotinaldehyde[1]
Materials:
-
This compound
-
2,3-Dimethylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a pressure tube, add this compound (0.1 g, 0.54 mmol, 1.0 equiv), 2,3-dimethylphenylboronic acid (0.12 g, 0.81 mmol, 1.5 equiv), and potassium phosphate (0.17 g, 0.81 mmol, 1.5 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.031 g, 0.027 mmol, 5 mol%).
-
Seal the pressure tube and evacuate and backfill with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to the tube via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2,3-dimethylphenyl)nicotinaldehyde.
Protocol 2: General Procedure for Heck Reaction with this compound (To be optimized)
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine)
-
Base (e.g., Triethylamine (Et₃N), Sodium acetate (NaOAc))
-
Solvent (e.g., DMF, DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 equiv) to the flask.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add the degassed solvent via syringe, followed by the alkene (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling with this compound (To be optimized)
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Piperidine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add the degassed solvent and the base (2-3 equiv) via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Buchwald-Hartwig Amination with this compound (To be optimized)
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (1-3 mol%), the ligand (1.2-4 mol%), and the base (1.2-2.0 equiv) to a dry Schlenk flask.
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (if a strong base was used), and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: General Procedure for Palladium-Catalyzed Cyanation of this compound (To be optimized)[2][3]
Materials:
-
This compound
-
Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (e.g., dppf)
-
Solvent (e.g., DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the cyanide source (0.5-1.2 equiv).
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.
Decision Tree for Reaction Selection
Caption: Decision tree for selecting a suitable cross-coupling reaction.
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Protocol for the Synthesis of 4-Bromo-3-vinylpyridine via Wittig Reaction
Application Note
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2] This protocol details the synthesis of 4-bromo-3-vinylpyridine from 4-bromonicotinaldehyde using an in-situ generated unstabilized ylide, methylenetriphenylphosphorane. Vinylpyridines are valuable building blocks in the pharmaceutical and polymer industries.[3][4][5] For instance, they serve as precursors for specialty polymers and are intermediates in the synthesis of various biologically active compounds.[3][6] The presence of a bromine atom on the pyridine ring provides a handle for further functionalization, such as cross-coupling reactions, making the product a versatile intermediate for drug development and materials science.[7]
Reaction Principle
The Wittig reaction proceeds through the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. In this protocol, the ylide is generated in situ by deprotonating methyltriphenylphosphonium bromide with a strong base, such as potassium tert-butoxide. The nucleophilic ylide then attacks the electrophilic carbonyl carbon of this compound to form a betaine intermediate, which subsequently collapses to an oxaphosphetane.[2] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, leading to the desired alkene, 4-bromo-3-vinylpyridine.[8] Unstabilized ylides, like the one used in this protocol, typically favor the formation of the (Z)-alkene.[9][10]
Experimental Protocol
Materials and Reagents
-
This compound (CAS: 154105-64-3)
-
Methyltriphenylphosphonium bromide (CAS: 1779-49-3)
-
Potassium tert-butoxide (t-BuOK) (CAS: 865-47-4)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon inlet
-
Syringes and needles
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure
-
Ylide Generation:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the suspension with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the orange-red colored ylide should be observed.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the ylide solution at 0 °C via an addition funnel or syringe over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[11] Monitor the reaction progress by TLC (e.g., using a mixture of hexanes and ethyl acetate as the eluent).
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product will contain the desired 4-bromo-3-vinylpyridine and the byproduct, triphenylphosphine oxide.
-
Method 1: Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the product from triphenylphosphine oxide.
-
Method 2: Crystallization/Precipitation of Triphenylphosphine Oxide:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a hot mixture of ethanol/water).[12]
-
Add a non-polar solvent like hexanes or pentane to precipitate the triphenylphosphine oxide.[13]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture to remove the solid triphenylphosphine oxide.
-
Concentrate the filtrate to obtain the purified product.
-
-
Method 3: Precipitation with a Metal Salt:
-
Data Presentation
| Parameter | Condition/Value | Reference(s) |
| Reactants & Reagents | ||
| This compound | 1.0 equivalent | |
| Methyltriphenylphosphonium Bromide | 1.2 equivalents | [15] |
| Potassium tert-butoxide | 1.1 equivalents | [11] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reaction Conditions | ||
| Ylide Generation Temperature | 0 °C | [8] |
| Ylide Generation Time | 1 hour | [8] |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 16 hours | [11] |
| Work-up & Purification | ||
| Quenching Agent | Saturated aqueous NH₄Cl | [8] |
| Extraction Solvent | Diethyl ether or Ethyl acetate | |
| Purification Method | Column Chromatography / Crystallization / Precipitation with ZnCl₂ | [14] |
Expected Yield: Yields for Wittig reactions can vary widely depending on the specific substrates and reaction conditions. Based on similar reactions with substituted aromatic aldehydes, a moderate to good yield (50-80%) can be anticipated.
Visualizations
Caption: Experimental workflow for the synthesis of 4-bromo-3-vinylpyridine.
Caption: Logical pathway from starting material to potential applications.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Vinylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromonicotinaldehyde as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromonicotinaldehyde is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring a pyridine ring substituted with both a reactive bromine atom and an aldehyde functional group, allows for diverse chemical transformations. This dual reactivity makes it an ideal precursor for the construction of complex molecular scaffolds, particularly biaryl and heteroaryl structures, which are prevalent in many clinically significant drug molecules.
The bromine atom at the 4-position of the pyridine ring is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a broad range of aryl and heteroaryl boronic acids. The aldehyde group, on the other hand, provides a handle for further functionalization, such as reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups. This multi-faceted reactivity has positioned this compound as a valuable precursor in the development of novel therapeutic agents, particularly in the area of kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis lies in its utility in palladium-catalyzed cross-coupling reactions to generate biaryl pyridine derivatives. These motifs are key pharmacophores in a variety of kinase inhibitors, which are a major class of targeted cancer therapies.
Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a heterocyclic core, often a pyridine or pyrimidine, linked to an aryl or heteroaryl group. The Suzuki-Miyaura coupling of this compound with various boronic acids provides a direct and efficient route to 4-aryl-nicotinaldehyde intermediates. These intermediates can then be further elaborated to construct the final kinase inhibitor. For instance, the aldehyde functionality can be converted to an amine, which can then be coupled with other fragments to build the complete drug molecule. The 4-(pyrazol-3-yl)-pyridine scaffold, a key component in some c-Jun N-terminal kinase (JNK) inhibitors, can be synthesized using this compound as a starting material.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.01-0.05 equiv.). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-nicotinaldehyde.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature reports for similar substrates. Note that yields can vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Phenylnicotinaldehyde | 75-90 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)nicotinaldehyde | 70-85 |
| 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)nicotinaldehyde | 65-80 |
| 2-Thienylboronic acid | 4-(Thiophen-2-yl)nicotinaldehyde | 60-75 |
| 1-Naphthylboronic acid | 4-(Naphthalen-1-yl)nicotinaldehyde | 55-70 |
Note: The yields presented are estimates based on analogous reactions and may require optimization for specific cases.
Visualizations
Synthetic Pathway from this compound
Caption: Synthetic route from this compound to pharmaceutical intermediates.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
Application Notes and Protocols: Synthesis of a Novel Agrochemical Candidate from 4-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are integral to the design of modern agrochemicals, exhibiting a wide range of biological activities, including fungicidal and insecticidal properties. 4-Bromonicotinaldehyde is a versatile starting material for the synthesis of novel pyridine-based agrochemical candidates. Its aldehyde and bromo functionalities offer orthogonal handles for sequential chemical modifications, allowing for the construction of diverse molecular architectures. This document outlines a hypothetical, yet chemically robust, multi-step synthesis of a novel agrochemical candidate, N-(4-methoxyphenyl)-4-(4-fluorophenyl)nicotinamide, hereafter referred to as "Fungipyramide," starting from this compound. This proposed synthetic route is designed to be a template for the exploration of new chemical space in the development of agricultural products.
Proposed Synthetic Pathway for "Fungipyramide"
The synthesis of "Fungipyramide" from this compound is proposed as a three-step process. The first step involves the oxidation of the aldehyde to a carboxylic acid. The second step is an amide coupling to introduce a substituted aniline moiety. The final step is a palladium-catalyzed Suzuki cross-coupling reaction to introduce a substituted aryl group at the 4-position of the pyridine ring.
Caption: Proposed synthetic workflow for "Fungipyramide".
Data Presentation
The following tables summarize the hypothetical quantitative data for the proposed three-step synthesis of "Fungipyramide."
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | Oxidation | 4-Bromonicotinic acid | 202.01 | 10.86 | 9.77 | 90 |
| 2 | Amide Coupling | N-(4-methoxyphenyl)-4-bromonicotinamide | 307.14 | 14.74 | 12.53 | 85 |
| 3 | Suzuki Coupling | "Fungipyramide" | 322.33 | 13.22 | 10.58 | 80 |
Table 2: Physicochemical and Spectroscopic Data of Synthesized Compounds
| Compound | Physical State | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Purity (by HPLC) (%) |
| This compound | Yellow solid | 98-101 | 10.12 (s, 1H), 9.05 (s, 1H), 8.85 (d, 1H), 7.70 (d, 1H) | >98 |
| 4-Bromonicotinic acid | White solid | 215-218 | 10.5 (br s, 1H), 9.10 (s, 1H), 8.90 (d, 1H), 7.75 (d, 1H) | >97 |
| N-(4-methoxyphenyl)-4-bromonicotinamide | Off-white solid | 165-168 | 9.01 (s, 1H), 8.75 (d, 1H), 8.20 (s, 1H, NH), 7.65 (d, 1H), 7.55 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H) | >96 |
| "Fungipyramide" | White crystalline solid | 188-191 | 9.15 (s, 1H), 8.80 (d, 1H), 8.25 (s, 1H, NH), 7.70-7.60 (m, 3H), 7.55 (d, 2H), 7.20 (t, 2H), 6.95 (d, 2H), 3.85 (s, 3H) | >99 |
Experimental Protocols
Step 1: Oxidation of this compound to 4-Bromonicotinic acid
This protocol describes the oxidation of the aldehyde group to a carboxylic acid.
-
Materials:
-
This compound (10.0 g, 53.76 mmol)
-
Potassium permanganate (KMnO₄) (12.7 g, 80.64 mmol)
-
Water (200 mL)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1M
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
Suspend this compound in 150 mL of water in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Heat the suspension to 60°C.
-
In a separate beaker, dissolve potassium permanganate in 50 mL of water.
-
Add the potassium permanganate solution dropwise to the aldehyde suspension over a period of 1 hour, maintaining the temperature at 60°C.
-
After the addition is complete, continue stirring at 60°C for an additional 2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench the excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with a small amount of water.
-
Cool the clear filtrate in an ice bath and acidify to pH 3 with 1M HCl.
-
A white precipitate of 4-Bromonicotinic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.
-
Caption: Experimental workflow for the oxidation of this compound.
Step 2: Amide Coupling of 4-Bromonicotinic acid with 4-methoxyaniline
This protocol details the formation of the amide bond.
-
Materials:
-
4-Bromonicotinic acid (9.0 g, 44.55 mmol)
-
Thionyl chloride (SOCl₂) (6.5 mL, 89.1 mmol)
-
Toluene (100 mL)
-
4-methoxyaniline (5.48 g, 44.55 mmol)
-
Triethylamine (Et₃N) (12.4 mL, 89.1 mmol)
-
Dichloromethane (DCM) (150 mL)
-
-
Procedure:
-
To a suspension of 4-Bromonicotinic acid in 100 mL of toluene in a flame-dried round-bottom flask, add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 3 hours. The suspension should become a clear solution.
-
Cool the mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure to obtain the crude 4-bromonicotinoyl chloride.
-
In a separate flask, dissolve 4-methoxyaniline and triethylamine in 150 mL of DCM and cool to 0°C in an ice bath.
-
Dissolve the crude acyl chloride in 50 mL of DCM and add it dropwise to the aniline solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford N-(4-methoxyphenyl)-4-bromonicotinamide.
-
Step 3: Suzuki Coupling of N-(4-methoxyphenyl)-4-bromonicotinamide with 4-fluorophenylboronic acid
This protocol describes the palladium-catalyzed C-C bond formation.[1][2]
-
Materials:
-
N-(4-methoxyphenyl)-4-bromonicotinamide (12.0 g, 39.06 mmol)
-
4-fluorophenylboronic acid (6.56 g, 46.87 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.44 g, 1.95 mmol)
-
SPhos (1.60 g, 3.91 mmol)
-
Potassium phosphate (K₃PO₄) (16.58 g, 78.12 mmol)
-
1,4-Dioxane (200 mL)
-
Water (50 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add N-(4-methoxyphenyl)-4-bromonicotinamide, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[1]
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 16 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield "Fungipyramide".[1]
-
Caption: Logical relationship of components in the Suzuki coupling step.
Conclusion
The protocols described provide a viable, albeit hypothetical, synthetic route to a novel agrochemical candidate, "Fungipyramide," from this compound. This multi-step synthesis employs common and robust chemical transformations, offering a template for the synthesis of a library of analogous compounds for structure-activity relationship (SAR) studies. Researchers can adapt these methodologies to explore different substituents on the pyridine and aniline rings to optimize the biological activity of new agrochemical leads.
References
Metal-Catalyzed Reactions of 4-Bromopyridine-3-carbaldehyde: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 4-bromopyridine-3-carbaldehyde is a versatile building block in the synthesis of complex molecules with potential therapeutic applications. Its unique substitution pattern, featuring a reactive bromine atom and a formyl group on a pyridine ring, allows for a variety of metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions of this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. Furthermore, it explores the potential applications of the resulting derivatives in drug discovery, with a focus on their interaction with significant signaling pathways.
The pyridine scaffold is a ubiquitous feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. The ability to functionalize the 4-position of the pyridine ring through metal-catalyzed cross-coupling reactions opens up a vast chemical space for the generation of novel compounds with diverse biological activities. The aldehyde at the 3-position provides a handle for further synthetic modifications, such as reductive amination or condensation reactions, to build molecular complexity.
Challenges and Strategies: The Aldehyde Functionality
A key consideration when performing metal-catalyzed reactions on 4-bromopyridine-3-carbaldehyde is the potential for the aldehyde group to interfere with the catalytic cycle or undergo undesired side reactions. To mitigate these challenges, protection of the aldehyde group as an acetal (e.g., using ethylene glycol or dimethyl acetal) is often a prudent strategy. This protecting group can be readily removed under acidic conditions after the cross-coupling reaction is complete.
Key Metal-Catalyzed Reactions and Protocols
The following sections detail the application of four major palladium-catalyzed cross-coupling reactions to 4-bromopyridine-3-carbaldehyde, providing generalized protocols that can be adapted and optimized for specific substrates.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of 4-bromopyridine-3-carbaldehyde, this reaction is invaluable for the synthesis of 4-aryl or 4-vinylpyridine-3-carbaldehydes.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyridine-3-carbaldehyde Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Protection of the Aldehyde (if necessary): To a solution of 4-bromopyridine-3-carbaldehyde (1.0 eq) in toluene is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark trap to remove water. Upon completion, the reaction is cooled, neutralized, and the protected compound is isolated.
-
Coupling Reaction: In a dry Schlenk flask, combine the protected 4-bromopyridine-3-carbaldehyde (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection: The crude product is dissolved in a mixture of THF and 1M HCl and stirred at room temperature until deprotection is complete.
-
The product is then purified by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines. These products can serve as precursors for a variety of heterocyclic compounds.
Table 2: Sonogashira Coupling of 4-Bromopyridine-3-carbaldehyde Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | 2 | DIPA | Toluene | 80 | 12 | 75-85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (3) | 5 | Et₃N | DMF | 50 | 8 | 70-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of protected 4-bromopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
A base (e.g., triethylamine or diisopropylamine, 2-3 eq) is then added.
-
The reaction mixture is degassed and stirred under an inert atmosphere at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed.
-
The reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is then deprotected and purified by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[1] This reaction is particularly useful for introducing a wide range of amino functionalities at the 4-position of the pyridine ring, which is a common motif in pharmacologically active molecules.[2]
Table 3: Buchwald-Hartwig Amination of 4-Bromopyridine-3-carbaldehyde Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 90 | 24 | 70-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the protected 4-bromopyridine-3-carbaldehyde (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 1.5-3 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
The tube is sealed, evacuated, and backfilled with argon.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.
-
The reaction mixture is heated with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
The crude product is deprotected and purified by chromatography.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 4-position of the pyridine ring, which can be further functionalized.
Table 4: Heck Reaction of 4-Bromopyridine-3-carbaldehyde Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 60-70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMAc | 120 | 18 | 65-75 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 20 | 55-65 |
Experimental Protocol: General Procedure for Heck Reaction
-
A mixture of the protected 4-bromopyridine-3-carbaldehyde (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF or DMAc) is prepared in a sealed tube.
-
The mixture is degassed and heated under an inert atmosphere.
-
After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The resulting crude product is deprotected and purified by column chromatography.
Applications in Drug Discovery and Signaling Pathways
Derivatives of 4-substituted pyridine-3-carbaldehydes are of significant interest in drug discovery due to their diverse biological activities. For instance, imidazopyridine derivatives, which can be synthesized from 4-aminopyridine-3-carbaldehyde (obtainable from 4-bromopyridine-3-carbaldehyde via Buchwald-Hartwig amination followed by reduction or other transformations), have been shown to modulate key signaling pathways implicated in cancer and other diseases.
Signaling Pathways Modulated by Imidazopyridine Derivatives:
-
Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is a hallmark of many cancers. Certain imidazopyridine derivatives have been identified as inhibitors of this pathway, demonstrating potential as anticancer agents.[3]
-
PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival. Imidazopyridine-based compounds have been developed as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for cancer therapy.[4]
-
STAT3/NF-κB Signaling Pathway: These pathways are involved in inflammation and cancer. Novel imidazopyridine derivatives have shown anti-inflammatory effects by modulating these signaling cascades.[1]
Conclusion
4-Bromopyridine-3-carbaldehyde is a valuable and versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives through metal-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in medicinal chemistry and materials science. The ability of the resulting compounds to modulate key biological signaling pathways underscores the importance of this chemical scaffold in the ongoing quest for new therapeutic agents.
References
Application Notes and Protocols for the Reductive Amination of 4-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction class is particularly valuable for introducing diverse functional groups and building molecular complexity. The direct, one-pot reductive amination of 4-Bromonicotinaldehyde is a key transformation for the synthesis of various substituted pyridine derivatives, which are common scaffolds in pharmaceutically active compounds. This document provides detailed experimental protocols for this reaction, focusing on the use of common and effective reducing agents.
The overall transformation involves the reaction of this compound with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to ensure the selective reduction of the C=N bond over the aldehyde's carbonyl group.
Signaling Pathway and Logical Relationships
The reductive amination process follows a well-defined sequence of chemical transformations. The logical flow of the one-pot reaction can be visualized as follows:
Caption: Workflow for the one-pot reductive amination of this compound.
Experimental Protocols
Two common and effective protocols for the reductive amination of this compound are detailed below, utilizing either Sodium Triacetoxyborohydride (STAB) for its mildness and selectivity, or Sodium Borohydride following in situ imine formation.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This method is a direct, one-pot procedure prized for its operational simplicity and high selectivity, minimizing the risk of over-alkylation and reduction of the starting aldehyde.[1]
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine, Morpholine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Addition of Amine and Solvent: Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (e.g., 0.1-0.5 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium ion intermediate.
-
Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirred solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-(4-bromopyridin-3-yl)methanamine.
Protocol 2: Stepwise Imine Formation and Reduction with Sodium Borohydride
This two-step, one-pot procedure is particularly useful when dealing with primary amines where dialkylation can be a competing side reaction.[1] It involves the near-complete formation of the imine before the addition of the less selective, but more cost-effective, reducing agent, sodium borohydride.
Materials:
-
This compound
-
Primary Amine (e.g., Aniline)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Potassium Carbonate (K₂CO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol.
-
A catalytic amount of acetic acid (a few drops) can be added to accelerate imine formation.
-
Stir the mixture at room temperature for 1-3 hours to allow for complete imine formation. Monitor by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄) (1.1-1.5 eq) in small portions. Control the addition rate to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-4 hours, or until the reaction is complete as indicated by monitoring.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Take up the residue in ethyl acetate or dichloromethane and water.
-
Separate the organic layer and wash it with a saturated aqueous solution of potassium carbonate and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Data Presentation
While specific yield data for the reductive amination of this compound is not extensively reported in readily available literature, the following table provides representative yields for the reductive amination of similar aromatic aldehydes with various amines using common reducing agents. These values can serve as a benchmark for what to expect and for comparison of different methodologies.
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 96 | [1] |
| Benzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 95 | [1] |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 88 | [1] |
| 4-Chlorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 94 | [1] |
| Benzaldehyde | Benzylamine | NaBH₄ (stepwise) | MeOH | 84 | [1] |
| 5-Bromonicotinaldehyde | DNA-conjugated amine | NaBH₄ | Borate Buffer/TPGS-750-M | Not Reported | [3] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the reductive amination of this compound.
References
Application Notes and Protocols for the Synthesis of Pyridine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (C₅H₅N), a heterocyclic aromatic compound, serves as a fundamental scaffold in coordination chemistry and drug discovery.[1][2] Its nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating with a wide array of metal ions to form stable complexes.[3][4] This ability, combined with the structural rigidity and potential for functionalization of the pyridine ring, has led to the development of a vast library of pyridine-based ligands with tailored electronic and steric properties.[4][5] These ligands are integral to advancements in catalysis, materials science, and medicinal chemistry, finding use in applications ranging from industrial chemical synthesis to the development of novel therapeutic agents.[1][6][7]
Key Applications of Pyridine-Based Ligands
The versatility of pyridine-based ligands allows them to be employed in numerous scientific fields.
Homogeneous Catalysis
Pyridine ligands are central to the function of many transition-metal catalysts. By coordinating to a metal center, they can modify its reactivity, selectivity, and stability.[4] Palladium(II) complexes featuring pyridine derivatives, for instance, have proven to be effective pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental for carbon-carbon bond formation.[5][8] Other applications include polymerization, hydrogenation, hydroformylation, and hydroamination reactions.[3]
-
Polymerization: Titanium-pyridine complexes can catalyze the polymerization of olefins and alkynes.[3]
-
Hydrogenation: Rhenium and iron-pyridine complexes show catalytic activity in hydrogenation reactions, such as the reduction of nitrobenzene.[3]
-
Cross-Coupling Reactions: Palladium(II) complexes with various substituted pyridine ligands are efficient catalysts for creating C-C bonds.[5][8]
Medicinal Chemistry and Drug Development
The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into FDA-approved drugs.[1][9] Its ability to participate in hydrogen bonding and its bioisosteric relationship with other functional groups make it a valuable component in designing drug candidates.[9] Pyridine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][10][11] Metal complexes of these ligands can also exhibit enhanced therapeutic potential compared to the ligand alone.[12]
-
Anticancer Agents: Pyridine derivatives and their metal complexes have been investigated as potential anticancer therapies, targeting enzymes involved in cancer cell proliferation.[4][10]
-
Antimicrobial Activity: Many pyridine-based compounds have shown potent activity against various bacterial and fungal strains.[7][11]
Materials Science
In materials science, pyridine ligands are crucial for constructing advanced functional materials like metal-organic frameworks (MOFs) and coordination polymers.[4] These materials possess high porosity and are used in gas storage, separation, and sensing.[4] The rich coordination chemistry of pyridine also allows for the layer-by-layer assembly of molecular films on surfaces, which have applications in electronics, photovoltaics (OLEDs), and solar cells.[4][13]
Experimental Protocols and Methodologies
Several synthetic strategies exist for the preparation of pyridine rings and their subsequent elaboration into complex ligands. These range from classical condensation reactions to modern transition-metal-catalyzed methods.[14][15]
Protocol 1: Palladium(II)-Catalyzed Synthesis of Substituted Pyridines
This protocol describes a modern approach to synthesizing substituted pyridines from α,β-unsaturated oxime ethers and alkenes, catalyzed by a palladium(II) complex.[14] This method offers high efficiency and regioselectivity.
Materials:
-
α,β-Unsaturated O-pivaloyl oxime
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Hindered pyridine ligand (e.g., 2,6-lutidine)
-
Dioxane (anhydrous)
-
Ethyl acetate
-
Celite®
Procedure:
-
To a dry reaction flask, add the α,β-unsaturated O-pivaloyl oxime (0.2 mmol, 1.0 equiv.) and the alkene (0.4 mmol, 2.0 equiv.).
-
Add the hindered pyridine ligand (0.06 mmol, 30 mol%) and anhydrous dioxane (2.0 mL).
-
Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 10 mol%).
-
Stir the reaction mixture in a pre-heated silicone oil bath at 90°C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite®, rinsing the pad with additional ethyl acetate.
-
The filtrate, containing the crude product, is then concentrated under reduced pressure and purified by column chromatography to yield the substituted pyridine.
Workflow for Palladium-Catalyzed Pyridine Synthesis
Caption: Palladium-catalyzed synthesis workflow.[14]
Quantitative Data for Palladium-Catalyzed Synthesis
| α,β-Unsaturated Oxime | Alkene | Product Yield (%) |
| (E)-Acetophenone O-pivaloyl oxime | Ethyl acrylate | 85 |
| (E)-4-Methoxyacetophenone O-pivaloyl oxime | Styrene | 78 |
| (E)-Cyclohex-2-en-1-one O-pivaloyl oxime | N-Phenylmaleimide | 92 |
| Data is representative and adapted from similar methodologies.[14] |
Protocol 2: Synthesis of a Pyridine-Azo Ligand and its Metal Complex
This protocol details the synthesis of a specific bidentate ligand, Pyridine-3-azo-p-dimethylaniline, via a diazotization-coupling reaction, followed by complexation with a metal(II) salt.[12] Such ligands are useful as chromogenic reagents and have potential biological applications.[12]
Part A: Ligand Synthesis
Materials:
-
3-Aminopyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH) solution (20%)
-
Ethanol
Procedure:
-
Diazotization: Dissolve 3-aminopyridine in a dilute HCl solution. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes to form the diazonium salt.[12]
-
Coupling: In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline. Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, maintaining the low temperature. Stir in the ice bath for 1-2 hours.[12]
-
Isolation: Slowly neutralize the reaction mixture with a cold 20% NaOH solution until a precipitate forms. Filter the crude product, wash with cold distilled water, and then with a small amount of cold ethanol.[12]
-
Purification: Recrystallize the crude product from ethanol to obtain the purified Pyridine-3-azo-p-dimethylaniline ligand.[12]
Part B: Metal Complex Synthesis
Materials:
-
Pyridine-3-azo-p-dimethylaniline ligand
-
Metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂)
-
Ethanol (absolute)
Procedure:
-
Dissolve the synthesized ligand in warm ethanol.[12]
-
In a separate flask, dissolve the metal(II) salt in ethanol (a 1:2 metal-to-ligand molar ratio is common).[2][12]
-
Slowly add the metal salt solution to the warm ligand solution with continuous stirring.
-
Reflux the mixture for approximately 2 hours.[2]
-
Cool the reaction mixture to room temperature and allow it to stand to facilitate precipitation of the complex.[12]
-
Filter the precipitated metal complex, wash it with ethanol, and dry it in a desiccator.[12]
Workflow for Azo-Ligand and Metal Complex Synthesis
Caption: Workflow for Azo-Ligand and Metal Complex Synthesis.[2][12]
Representative Data for Synthesized Pyridine Derivatives: Anticancer Applications
The biological activity of synthesized pyridine-based ligands is often evaluated in drug development. The half-maximal inhibitory concentration (IC₅₀) is a common metric for a compound's potency.
| Compound | R group on Pyridine Scaffold | IC₅₀ (µM) vs. MCF-7 (48h) |
| Py-Urea-1 | 4-Chlorophenyl | 5.2 |
| Py-Urea-2 | 4-Methoxyphenyl | 8.1 |
| Py-Urea-3 | 3,4-Dichlorophenyl | 3.5 |
| Py-Urea-4 | 4-Nitrophenyl | 6.7 |
| Data is representative of pyridine-urea compounds evaluated for anticancer activity against the MCF-7 breast cancer cell line.[14] |
Logical Pathway: From Ligand Synthesis to Catalytic Application
The synthesis of a pyridine ligand is often the first step in creating a more complex functional molecule, such as a catalyst. The ligand's structure directly influences the resulting catalyst's performance.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. alfachemic.com [alfachemic.com]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. baranlab.org [baranlab.org]
Application Notes and Protocols for the Analysis of 4-Bromonicotinaldehyde Reactions by HPLC and LC-MS
This document provides detailed methodologies for the analysis of 4-Bromonicotinaldehyde and its associated reactions using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are designed for researchers in synthetic chemistry and drug development to monitor reaction progress, identify impurities, and quantify components.
Application Note 1: HPLC-UV Method for Monitoring Reaction Progress
Introduction: Monitoring the conversion of starting materials to products is crucial for reaction optimization. This application note describes a robust reversed-phase HPLC-UV method for tracking the consumption of this compound and the formation of its derivatives in a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling. The method provides a reliable way to determine reaction completion and estimate product purity. High-performance liquid chromatography (HPLC) is a powerful technique for the rapid, quantitative separation of compounds from complex mixtures.[1]
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System with a UV-Vis Detector (e.g., Shimadzu LC-10AS with SPD-10AV UV-Vis detector or similar).[2]
-
Reversed-phase C18 column (e.g., Phenomenex-Luna 10u C18, 3.0 x 50 mm).[2]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).
-
Analytes: this compound (CAS: 154105-64-3), reaction product (e.g., a biaryl aldehyde), and any relevant internal standard.[3][4]
2. Sample Preparation:
-
Reaction Quench: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilution: Quench the aliquot in 1 mL of a 50:50 mixture of Acetonitrile and Water.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
Standard Preparation: Prepare stock solutions of this compound and the purified product standard in the diluent at a concentration of 1 mg/mL. Create a working standard solution (e.g., 10 µg/mL) by diluting the stock solutions.
3. HPLC Method Parameters: The following table summarizes the chromatographic conditions for analyzing the reaction progress.
| Parameter | Condition |
| Column | Phenomenex-Luna C18, 3.0 x 50 mm, 10 µm |
| Mobile Phase A | 10% Methanol / 90% Water / 0.1% Trifluoroacetic Acid[2] |
| Mobile Phase B | 90% Methanol / 10% Water / 0.1% Trifluoroacetic Acid[2] |
| Gradient | 0% B to 100% B over 2 minutes, hold at 100% B for 1 minute[2] |
| Flow Rate | 5 mL/min[2] |
| Injection Volume | 5 µL |
| Column Temperature | 45 °C[5] |
| UV Detection | 220 nm[2] |
4. Data Analysis:
-
Monitor the peak area of the this compound peak to track its consumption over time.
-
Monitor the peak area of the product peak to track its formation.
-
Calculate the percent conversion by comparing the peak area of the starting material at a given time point to its initial peak area (t=0).
Application Note 2: LC-MS Method for Impurity Profiling and Quantification
Introduction: For pharmaceutical development, identifying and quantifying impurities is a critical step. This application note details a sensitive LC-MS method for the analysis of this compound reactions, enabling the detection of trace-level impurities and byproducts. Liquid chromatography combined with mass spectrometry (LC-MS) offers high sensitivity and selectivity for quantitative measurements.[1] This method can be validated according to ICH guidelines for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).[6]
Experimental Protocol:
1. Instrumentation and Materials:
-
LC-MS System: An ultra-high-performance liquid chromatograph (UPLC/UHPLC) coupled to a tandem quadrupole mass spectrometer (e.g., Thermo TSQ Altis or similar).[5]
-
Reversed-phase C8 or C18 column (e.g., Waters XBridge C18, 19 x 100 mm, 5 µm or Kinetex C8, 2.1 x 100 mm, 2.6 µm).[2][5]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate.
-
Analytes: this compound, expected product, and potential impurities.
2. Sample Preparation:
-
Sample Solution: Accurately weigh and dissolve the crude reaction material in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.[6]
-
Spiked Sample (for validation): To a solution of the final product, add known amounts of potential impurities (including residual this compound) at various concentration levels (e.g., LOQ to 200% of the permitted level).[6]
-
Filtration: All samples should be filtered through a 0.22 µm syringe filter prior to injection.
3. LC-MS Method Parameters: The following table outlines the conditions for impurity analysis.
| Parameter | Condition |
| Column | Kinetex C8, 2.1 x 100 mm, 2.6 µm[5] |
| Mobile Phase A | 0.05% Formic Acid in Water[5] |
| Mobile Phase B | 0.05% Formic Acid in Methanol[5] |
| Gradient | 2% B to 60% B over 3 minutes, then to 100% B over 0.4 minutes, hold at 100% B for 2 minutes[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 45 °C[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Reaction Monitoring (SRM) for quantification; Full Scan for impurity identification.[5] |
4. Data Presentation: Quantitative Summary Method validation should be performed to establish linearity, accuracy, precision, LOD, and LOQ. The table below shows representative validation data for the quantification of this compound and a hypothetical Suzuki coupling product.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 2.8 | 0.5 - 100 | >0.995 | 0.15 | 0.5 |
| Product: 4-(Phenyl)nicotinaldehyde | 4.1 | 0.5 - 100 | >0.995 | 0.20 | 0.6 |
Note: The above data are representative and should be determined experimentally for each specific analysis.
Visualizations
Diagram 1: General Workflow for Reaction Analysis
Caption: Workflow for analyzing this compound reactions.
Diagram 2: Representative Suzuki Coupling Pathway
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 154105-64-3|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of 4-Bromonicotinaldehyde for Biological Screening
Introduction
4-Bromonicotinaldehyde is a versatile bifunctional molecule that serves as an excellent starting scaffold for the synthesis of diverse chemical libraries for biological screening. Its structure contains two key reactive sites: a bromine atom on the pyridine ring, which is amenable to cross-coupling reactions, and an aldehyde group, which can readily undergo condensation reactions. These features allow for the systematic introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery and chemical biology. This document outlines key derivatization strategies, detailed experimental protocols, and potential biological applications for compounds derived from this compound.
Key Derivatization Strategies
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the pyridine ring is an ideal handle for carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura coupling, which couples the aryl bromide with a boronic acid or ester, is a widely used, robust method for creating biaryl structures.[1][2][3] This reaction is tolerant of many functional groups and the required boronic acid reagents are often commercially available or readily synthesized.[4]
-
Schiff Base Formation: The aldehyde functional group provides a straightforward route to forming imines (Schiff bases) through condensation with primary amines.[5][6][7] This reaction is typically high-yielding and allows for the introduction of a vast array of amine-containing fragments, significantly increasing molecular diversity. Schiff bases and their metal complexes are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to couple this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.04 equivalents) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq), or a commercially available catalyst like Pd(dppf)Cl₂.[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Toluene:Water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Schiff Base Synthesis from this compound Derivatives
This protocol details the synthesis of Schiff bases via condensation of a 4-substituted nicotinaldehyde (either the starting material or a product from Protocol 1) with a primary amine.
Materials:
-
Aldehyde (e.g., this compound or a biaryl derivative from Protocol 1)
-
Primary amine (1.0-1.1 equivalents)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve the aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 2-6 hours.
-
Monitor the reaction by TLC. The formation of the imine product is often accompanied by a color change.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The Schiff base product will often precipitate from the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product under vacuum. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the described derivatization reactions and the biological activities of resulting compound classes.
Table 1: Representative Reaction Yields for Derivatization
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Conditions | Product Class | Representative Yield (%) | Reference/Analogy |
|---|---|---|---|---|---|---|
| Suzuki Coupling | Aryl Bromide | Phenylboronic Acid | Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 80°C | Biaryl | 82% | [2] |
| Suzuki Coupling | Aryl Bromide | Alkylboronic Acid | [PdCl(C₃H₅)]₂/ligand | Alkyl-Aryl | 70-95% | [4] |
| Schiff Base Formation | 4-Aminoantipyrine | Cinnamaldehyde | EtOH, Reflux | Schiff Base | >90% | [5] |
| Schiff Base Formation | Substituted Aldehyde | Primary Amine | MeOH, Reflux | Schiff Base | 85-95% |[8] |
Table 2: Examples of Biological Activity for Derived Compound Classes
| Compound Class | Biological Target/Assay | Example Activity | Measurement | Reference/Analogy |
|---|---|---|---|---|
| Bromophenol Derivatives | Cholinesterase Inhibition | AChE Inhibition | Kᵢ = 0.13-14.74 nM | [10] |
| Schiff Base Derivatives | Anticancer | HCT-116 Cell Line | IC₅₀ < 18 µM | [6] |
| Schiff Base Derivatives | Antibacterial | S. aureus | MIC < 250 µM | [6] |
| Boronic Acid Derivatives | Enzyme Inhibition | Serine Proteases | Covalent, Reversible | [11] |
| 4-Hydroxycoumarin Derivatives | Anti-inflammatory | LPS-stimulated nitrite production | Favorable Inhibition |[12] |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the derivatization workflow and the mechanisms of the key reactions.
Caption: Overall workflow for library synthesis and biological screening.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Reaction scheme for the formation of a Schiff base.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 4-Bromonicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction conditions for coupling reactions involving 4-Bromonicotinaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound, an electron-deficient heteroaryl aldehyde, can stem from several factors. Here are some common issues and their solutions:
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Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst and that your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Consider using a pre-activated Pd(0) catalyst or an air-stable precatalyst.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For electron-deficient aryl bromides, a careful selection of these parameters is necessary to avoid side reactions. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, DMF) can significantly impact the yield.[1][2]
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Poor Reagent Quality: Ensure your this compound and boronic acid are pure. Impurities can poison the catalyst.
-
Side Reactions:
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene. Using anhydrous solvents and a dry base can minimize this. Using boronic esters (e.g., pinacol esters) can also be beneficial.
-
Homocoupling: The boronic acid can couple with itself. Thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent this.
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Dehalogenation: The bromo group can be replaced by a hydrogen atom. Using a weaker base might mitigate this issue.[1]
-
Q2: I am observing the formation of significant byproducts in my Suzuki coupling reaction. What are they and how can I minimize them?
A2: Common byproducts include the homocoupling product of the boronic acid and the debrominated starting material (nicotinaldehyde). To minimize these:
-
For Homocoupling: Ensure your reaction is rigorously degassed to remove all traces of oxygen, which promotes this side reaction.
-
For Dehalogenation: This can be promoted by certain bases and solvents. Consider screening weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and ensure your solvent is of high purity.[1]
Heck Coupling
Q3: My Heck reaction with this compound is not proceeding or shows low conversion. What should I check?
A3: Low reactivity in a Heck reaction can be due to several factors:
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Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For electron-deficient aryl bromides, catalyst systems like Pd(OAc)₂ with a phosphine ligand such as PPh₃ are commonly used.[3] If you observe low conversion, consider screening different phosphine ligands or using a more active pre-catalyst.
-
Base Selection: The base is essential for the catalytic cycle. Triethylamine (Et₃N) is a common choice, but other organic or inorganic bases can be screened for optimal results. The base should be strong enough to regenerate the catalyst but not so strong as to cause decomposition of the starting material.[3]
-
Solvent Effects: Polar aprotic solvents like DMF or NMP are typically used. The solubility of all components is important for a successful reaction.[3]
-
Reaction Temperature: Heck reactions often require elevated temperatures (typically >100 °C) to proceed at a reasonable rate.[4] If your reaction is sluggish, a controlled increase in temperature might be necessary.
Sonogashira Coupling
Q4: I am having trouble with the Sonogashira coupling of this compound. What are the key parameters to optimize?
A4: The Sonogashira coupling involves a palladium catalyst and a copper co-catalyst. Key optimization parameters include:
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The ratio of these catalysts can be important.[5] Copper-free conditions have also been developed and might be advantageous in some cases to avoid homocoupling of the alkyne (Glaser coupling).[6]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and part of the solvent system.[5] Solvents like THF or DMF are also common.
-
Reaction Temperature: Sonogashira couplings can often be performed at or slightly above room temperature, but optimization may be required depending on the substrates.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction. Running the reaction under strictly anaerobic conditions and using a copper-free protocol can help minimize this.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical starting conditions for the coupling of this compound with representative coupling partners. Yields are highly dependent on the specific substrates and optimization of the reaction parameters.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Pd(PPh₃)₄ | Good to Excellent | [1] |
| Base | K₃PO₄ | Good to Excellent | [1] |
| Solvent | Dioxane/H₂O (4:2) | Good to Excellent | [1] |
| Temperature | 80-95 °C | Good to Excellent | [1] |
Table 2: Heck Coupling of this compound with Styrene (Representative Conditions)
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Pd(OAc)₂ | - | [3] |
| Ligand | PPh₃ | - | [3] |
| Base | Et₃N | - | [3] |
| Solvent | DMF | - | [3] |
| Temperature | >100 °C | - | [4] |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene (Representative Conditions)
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | PdCl₂(PPh₃)₂ | - | [5] |
| Co-catalyst | CuI | - | [5] |
| Base | Et₃N | - | [5] |
| Solvent | THF | - | [5] |
| Temperature | Room Temperature to 50 °C | - | [7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound[1]
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and potassium phosphate (K₃PO₄) (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 or 4:2 ratio).
-
Heat the reaction mixture to 80-95 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A logical guide for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. actachemicamalaysia.com [actachemicamalaysia.com]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Side reaction products in the synthesis of 4-Bromonicotinaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-Bromonicotinaldehyde and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on common synthetic routes: oxidation of (4-bromo-3-pyridyl)methanol and lithiation/formylation of 3,4-dibromopyridine.
Issue 1: Low Yield of this compound in Oxidation Reactions
Q: My oxidation of (4-bromo-3-pyridyl)methanol to this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the oxidation of (4-bromo-3-pyridyl)methanol are commonly attributed to incomplete reaction, over-oxidation to the carboxylic acid, or difficult purification. Below is a summary of potential causes and solutions.
Potential Causes and Solutions for Low Yield in Oxidation
| Cause | Recommended Action |
| Incomplete Oxidation | - Increase Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. - Optimize Oxidant Amount: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., MnO₂, PCC). - Elevate Temperature: If using a mild oxidant like MnO₂, gentle heating might be necessary. Monitor for side product formation. |
| Over-oxidation | - Choice of Oxidant: Employ milder oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), which are less likely to oxidize the aldehyde to a carboxylic acid. - Control Reaction Temperature: Perform the reaction at room temperature or below to minimize over-oxidation. |
| Product Degradation | - pH Control: Ensure the reaction and work-up conditions are not strongly acidic or basic, which can degrade the aldehyde. - Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation. |
| Purification Issues | - Chromatography Conditions: Use a suitable solvent system for column chromatography (e.g., ethyl acetate/hexanes) to effectively separate the aldehyde from the starting alcohol and the carboxylic acid byproduct. - Extraction pH: During aqueous work-up, careful adjustment of the pH can help separate the acidic byproduct (carboxylic acid) from the desired aldehyde. |
Experimental Protocol: Oxidation of (4-bromo-3-pyridyl)methanol
-
Dissolution: Dissolve (4-bromo-3-pyridyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidant: Add manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid oxidant. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Issue 2: Multiple Products in Lithiation/Formylation Route
Q: I am attempting to synthesize this compound via lithiation of 3,4-dibromopyridine followed by formylation, but I am observing multiple spots on my TLC. What are these side products and how can I minimize them?
A: The formation of multiple products in this reaction is often due to di-lithiation, reaction with the solvent, or protonation of the lithiated intermediate. Strict control of reaction conditions is crucial for success.
Common Side Products and Mitigation Strategies in Lithiation/Formylation
| Side Product | Formation Mechanism | Mitigation Strategy |
| 3-Bromonicotinaldehyde | Lithiation at the 3-position is kinetically favored under certain conditions. | - Use a bulky lithium amide base like Lithium Diisopropylamide (LDA) which can favor lithiation at the less sterically hindered 4-position. - Carefully control the addition rate of the organolithium reagent. |
| 3,4-Diformylpyridine | Di-lithiation of the starting material followed by reaction with two equivalents of the formylating agent (e.g., DMF). | - Use only a slight excess (1.05-1.1 equivalents) of the organolithium reagent. - Maintain a very low reaction temperature (-78 °C) to disfavor the second lithiation. - Add the organolithium reagent slowly to the solution of dibromopyridine. |
| Pyridine Derivatives | Reaction of the highly reactive organolithium intermediate with the solvent (e.g., THF) or protonation during work-up. | - Maintain a reaction temperature of -78 °C or lower. - Use anhydrous solvents and reagents. - Quench the reaction at low temperature with the electrophile before warming up. |
Experimental Protocol: Lithiation of 3,4-Dibromopyridine and Formylation
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3,4-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound via oxidation of the corresponding alcohol?
A1: The most common side product is 4-bromonicotinic acid, which results from the over-oxidation of the aldehyde. Using a mild oxidizing agent and controlling the reaction temperature can minimize its formation.
Q2: My lithiation reaction to form the precursor for this compound is sluggish. What could be the issue?
A2: Sluggish lithiation can be due to poor quality of the organolithium reagent (e.g., n-BuLi). It is advisable to titrate the n-BuLi solution before use to determine its exact concentration. Additionally, ensure that all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere, as organolithium reagents are highly sensitive to moisture.
Q3: Can I use a Grignard reaction to synthesize this compound? What are the potential pitfalls?
A3: Yes, a Grignard reaction is a viable route. This typically involves the formation of a Grignard reagent from a dibromopyridine, followed by reaction with a formylating agent. A potential side reaction is the Wurtz-type coupling of the Grignard reagent, leading to bipyridine derivatives. Performing the reaction at low temperatures can help minimize this side reaction.
Q4: How can I effectively purify crude this compound?
A4: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A typical eluent system is a gradient of ethyl acetate in hexanes. If the crude product contains acidic impurities like 4-bromonicotinic acid, a preliminary acid-base extraction can be beneficial.
Q5: Are there any specific safety precautions I should take during the synthesis of this compound derivatives?
A5: Yes. Organolithium reagents like n-BuLi are pyrophoric and should be handled with extreme care under an inert atmosphere. Bromine and its derivatives are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizing Reaction Pathways and Workflows
Technical Support Center: Purification of 4-Bromonicotinaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the purity of 4-Bromonicotinaldehyde after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route. While specific impurities depend on the exact precursors and reaction conditions, they can be analogous to those found in similar aromatic aldehydes. Common impurity types may include unreacted starting materials, over-oxidized products (such as 4-Bromonicotinic acid), and by-products from side reactions.[1] Identifying the specific impurity through analytical methods like NMR, HPLC, or GC-MS is a crucial first step in selecting the appropriate purification strategy.[1][][3]
Q2: My NMR spectrum shows a persistent impurity. What is the best initial approach to remove it?
A2: The first step is to identify the impurity if possible.[4] If it's an acidic impurity, like the corresponding carboxylic acid from over-oxidation, a simple work-up with a mild basic wash (e.g., saturated sodium bicarbonate solution) can be effective.[5] If the impurity is a non-polar starting material, column chromatography is generally the most effective method.[4][6]
Q3: Is column chromatography effective for purifying this compound, and are there any risks of decomposition?
A3: Yes, column chromatography is a highly effective method for purifying this compound.[4][6] However, aldehydes can sometimes be sensitive to acidic silica gel, potentially leading to decomposition. If you observe degradation, you can use deactivated silica gel (e.g., by adding a small percentage of a neutralising agent like triethylamine to the eluent) or opt for an alternative stationary phase like neutral alumina.[4]
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. A common and effective starting point for moderately polar compounds like this compound is a gradient of ethyl acetate in hexanes.[4] You can determine the optimal ratio by running TLC plates with varying solvent polarities (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[4]
Q5: I am attempting recrystallization, but the compound "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" during recrystallization typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.[4] To resolve this, you can try the following:
-
Add a small amount of additional solvent to the hot solution.
-
Ensure the solution cools down slowly to room temperature before placing it in an ice bath.[7][8]
-
Scratch the inside of the flask with a glass rod to initiate crystallization.[7]
-
Use a different solvent or a mixed-solvent system.[4]
Troubleshooting Guides
Purification by Column Chromatography
This guide addresses common issues encountered during the column chromatography of this compound.
| Observation | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system (polarity too high or too low). | Optimize the eluent polarity using TLC. Aim for a significant difference in Rf values between the product and impurities.[4] |
| Column was overloaded with crude material. | Use a higher ratio of silica gel to crude product (a general guideline is 50:1 to 100:1 by weight). | |
| Sample band was too diffuse. | Dissolve the sample in a minimal amount of solvent before loading, or use dry loading for poorly soluble samples.[4] | |
| Product Does Not Elute | Compound is too polar for the current eluent. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[4] |
| Compound may have decomposed on the silica gel. | Test the stability of the compound on a small amount of silica. Consider using deactivated silica or alumina.[4] | |
| Product Elutes with Impurities | Inefficient packing of the column (channeling). | Ensure the silica gel is packed uniformly without air bubbles. Wet packing is often more reliable.[9] |
| Fractions were collected too broadly. | Collect smaller fractions and analyze each one by TLC to identify the pure product fractions before combining.[6][9] |
Purification by Recrystallization
This guide provides solutions for common problems during the recrystallization of this compound.
| Observation | Potential Cause | Suggested Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small portions to the heated mixture. If still insoluble, the chosen solvent is likely unsuitable.[10] |
| No crystals form upon cooling | Solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and allow it to cool again.[8] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before inducing further crystallization in an ice bath.[7][8] | |
| Low recovery of crystals | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration funnel and flask. Use a slight excess of hot solvent to ensure the compound remains dissolved. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a solvent like dichloromethane. Spot the solution on a silica TLC plate and test various solvent systems (e.g., starting with 10% ethyl acetate in hexanes) to find an eluent that gives the target compound an Rf value of ~0.3.[4]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined from TLC. Pour the slurry into a column and allow it to pack, ensuring no air bubbles are trapped.[6][9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system. Collect fractions systematically and monitor their composition by TLC.[9] Gradually increase the eluent polarity as needed to elute the this compound.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified compound.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7][10]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7][12]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.[11]
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Identity determination and purity testing [chemcon.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 4-Bromonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 4-Bromonicotinaldehyde. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound in cross-coupling reactions?
A1: The main challenges stem from the electronic properties of the pyridine ring and the reactivity of the aldehyde group. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.[1] The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning," which can halt the catalytic cycle.[2][3] Additionally, the aldehyde group is sensitive to certain reaction conditions and can undergo unwanted side reactions, such as reduction to an alcohol, especially at higher temperatures.[1]
Q2: Which type of palladium catalyst is most effective for Suzuki-Miyaura coupling with this compound?
A2: The choice of catalyst is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally more effective.[4][5] These ligands help to stabilize the active Pd(0) species, promote the rate-limiting oxidative addition step, and prevent catalyst deactivation. While traditional catalysts like Pd(PPh₃)₄ can be used, they often result in lower yields compared to more modern catalyst systems.[4][5]
Q3: Can Nickel catalysts be used for cross-coupling with this compound?
A3: Yes, nickel catalysts are a viable alternative to palladium, particularly for coupling with less reactive aryl chlorides. While information specifically for this compound is limited, nickel catalysts have shown promise for the cross-coupling of other bromopyridines. They can be a more cost-effective option and may offer different reactivity and selectivity profiles.
Q4: What are the most common side reactions observed during the cross-coupling of this compound?
A4: Common side reactions include:
-
Reduction of the aldehyde: The aldehyde group can be reduced to a primary alcohol, particularly at elevated temperatures or in the presence of certain bases and boronic acids.[1]
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (Glaser coupling in Sonogashira reactions) can occur, leading to undesired byproducts.[1]
-
Debromination: The bromo-substituent can be replaced by a hydrogen atom, resulting in the formation of nicotinaldehyde.
-
Protodeboronation: In Suzuki coupling, the boronic acid can be converted back to the corresponding arene, reducing the efficiency of the cross-coupling.[1]
Q5: Is it necessary to protect the aldehyde group in this compound before performing a cross-coupling reaction?
A5: While not always mandatory, protecting the aldehyde group, for instance as an acetal, can be a reliable strategy to prevent side reactions like reduction. This is particularly recommended if you are experiencing low yields of the desired aldehyde product and significant formation of the corresponding alcohol. However, protecting-group-free syntheses are often preferred to reduce the number of synthetic steps. Careful selection of milder reaction conditions and catalysts can often allow for successful coupling without protection.
Catalyst Performance Data
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with bromopyridine derivatives, which serve as a good proxy for this compound. Please note that yields are dependent on the specific coupling partners and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [4] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [4] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [4] |
Table 2: Mizoroki-Heck Coupling of 4-Bromopyridine with Butyl Acrylate
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | 75 | [6] |
| Herrmann's Catalyst | NaOAc | NMP | 120 | 6 | 90 | [6] |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 92 | [7] |
| Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 80 | 12 | 88 | General Knowledge |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | - Inactive Catalyst- Suboptimal Reaction Conditions- Poor Reagent Quality | - Use a pre-activated Pd(0) catalyst or an air-stable precatalyst.- Screen different ligands, bases, and solvents.- Incrementally increase the reaction temperature.- Use fresh, high-purity this compound and coupling partner.[1] |
| Significant Side Products | - Protodeboronation of Boronic Acid- Homocoupling of Boronic Acid/Alkyne- Reduction of Aldehyde | - Use anhydrous solvents and ensure the base is dry.- Consider using a boronic ester (e.g., pinacol ester).- Thoroughly degas the reaction mixture to remove oxygen.- Use milder bases and avoid excessively high temperatures.[1] |
| Decomposition of Starting Material | - Harsh Basic Conditions- High Reaction Temperature | - Screen weaker bases (e.g., K₂CO₃, Na₂CO₃).- Optimize the reaction to run at a lower temperature.[1] |
| Catalyst Deactivation (Formation of Palladium Black) | - Coordination of Pyridine Nitrogen- Presence of Oxygen | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands to shield the palladium center.[2]- Ensure a robust inert atmosphere throughout the reaction.[2] |
| Formation of Debrominated Byproduct | - Reductive dehalogenation is a known side reaction with palladium catalysts. | - Optimize the ligand and base selection.- Try running the reaction at a lower temperature. |
Experimental Protocols
The following are generalized protocols for the cross-coupling of this compound. Optimization for specific substrates and scales may be required.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium precursor and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., DMF, NMP)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50-80 °C as needed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for catalyst selection in cross-coupling reactions.
Caption: Common catalyst deactivation pathways in reactions with pyridine substrates.
References
Overcoming poor solubility of 4-Bromonicotinaldehyde in reaction media
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the poor solubility of 4-Bromonicotinaldehyde in reaction media.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is not dissolving in the reaction solvent. What should I do?
A1: Poor solubility is a common issue with this compound. Here are the initial troubleshooting steps:
-
Verify Solvent Choice: Based on the principle of "like dissolves like," polar aprotic solvents are often a good starting point for polar molecules like this compound.
-
Gentle Heating: Carefully warm the solvent/solute mixture. An increase in temperature often enhances solubility.
-
Sonication: Use an ultrasonic bath to provide energy and break down solute agglomerates, which can aid dissolution.
-
Stirring: Ensure vigorous and constant stirring to maximize the interaction between the solvent and the solute.
Q2: Which solvents are generally recommended for reactions involving this compound?
A2: The choice of solvent is highly dependent on the specific reaction (e.g., Suzuki coupling, reductive amination). However, based on common organic synthesis practices for similar heterocyclic aldehydes, the following solvents are often employed:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and 1,4-Dioxane are frequently used.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can be effective.
-
Alcohols: Methanol and Ethanol are common choices, particularly for reactions like reductive amination.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, using a co-solvent is an excellent strategy. A small amount of a highly polar aprotic solvent like DMF or DMSO can be added to a less polar solvent (e.g., toluene, THF) to enhance the solubility of this compound without significantly altering the overall reaction conditions.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of solid compounds like this compound in organic solvents increases with temperature. If you are experiencing poor solubility at room temperature, cautiously increasing the temperature of the reaction mixture may help to dissolve the compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
Q5: Are there any chemical modifications I can make to the reaction setup to improve solubility?
A5: While modifying the starting material is not always feasible, in some cases, converting the aldehyde to a more soluble intermediate in situ can be a viable strategy. However, this is highly dependent on the specific synthetic route. For reactions sensitive to the aldehyde functional group, protecting it as an acetal might alter its solubility profile.
Solubility Profile of this compound
The following table provides a semi-quantitative summary of the solubility of this compound in common organic solvents based on general principles of organic chemistry and solvents typically used in relevant reaction types.
| Solvent | Type | Predicted Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often a good choice for dissolving polar compounds. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | A very strong polar aprotic solvent, excellent for dissolving a wide range of compounds.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Commonly used in a variety of organic reactions. |
| 1,4-Dioxane | Polar Aprotic | Moderately Soluble | Often used in Suzuki couplings, sometimes with water as a co-solvent.[2][3][4] |
| Dichloromethane (DCM) | Halogenated | Moderately Soluble | A versatile solvent for a range of polarities. |
| Chloroform | Halogenated | Moderately Soluble | Similar to DCM. |
| Methanol | Polar Protic | Sparingly Soluble | May be a suitable solvent for certain reactions like reductive aminations. |
| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol. |
| Toluene | Nonpolar | Poorly Soluble | Generally not a good solvent for polar compounds like this compound. |
| Hexanes | Nonpolar | Insoluble | Not a suitable solvent. |
| Water | Polar Protic | Insoluble | As a polar organic molecule with significant nonpolar character, it has very low water solubility. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Objective: To qualitatively determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., DMF, DMSO, THF, DCM, Methanol, Toluene)
-
Small vials (e.g., 1-dram vials) with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 5-10 mg of this compound to a clean, dry vial.
-
Add 0.5 mL of the test solvent to the vial.
-
Cap the vial and vortex for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble."
-
If the solid has not dissolved, gently warm the vial (e.g., in a warm water bath) and vortex again. Note any change in solubility.
-
If the solid remains undissolved, add another 0.5 mL of the solvent and repeat the vortexing and observation steps.
-
Record your observations for each solvent (e.g., soluble, sparingly soluble, insoluble).
Protocol 2: Procedure for Dissolving this compound Using a Co-Solvent
Objective: To dissolve this compound in a primary reaction solvent where it has poor solubility by using a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene, THF)
-
Co-solvent (e.g., DMF, DMSO)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction flask, add the this compound and the primary reaction solvent.
-
Begin stirring the mixture.
-
Slowly add the co-solvent dropwise while observing the mixture.
-
Continue adding the co-solvent until the this compound is completely dissolved.
-
Record the volume of the co-solvent required.
-
Proceed with the addition of other reagents as per your reaction protocol.
Visual Guides
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Logical guide for solvent selection based on polarity.
References
Preventing debromination in 4-Bromonicotinaldehyde reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination and other side reactions during chemical transformations involving 4-Bromonicotinaldehyde.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of nicotinaldehyde as a byproduct.
-
Low yields of the desired biaryl product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination, often termed hydrodebromination, in palladium-catalyzed coupling reactions typically arises from the formation of a palladium-hydride (Pd-H) species, which can participate in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.
Troubleshooting Workflow for Debromination in Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.
| Potential Cause | Recommended Solution | Rationale |
| Aggressive Base | Switch from strong bases (e.g., NaOH, NaOtBu) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Strong bases can promote the formation of Pd-H species. Milder bases are less likely to generate these hydride intermediates, thus minimizing debromination.[1] |
| Suboptimal Ligand | Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos. | These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing debromination pathway. |
| High Reaction Temperature | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. | High temperatures can accelerate the rate of debromination. |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and high-purity reagents. | Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species. |
Issue 2: Aldehyde Group Side Reactions (e.g., Reduction)
Symptoms:
-
Formation of 4-bromopyridin-3-yl)methanol as a byproduct.
-
Low yield of the desired aldehyde-containing product.
Root Causes and Solutions:
The aldehyde group is susceptible to reduction, particularly in the presence of a palladium catalyst and a hydride source, which can be the boronic acid or base.
| Potential Cause | Recommended Solution | Rationale |
| Reduction of Aldehyde | Protect the aldehyde group as an acetal before the coupling reaction.[2] | Acetals are stable under the basic conditions of most coupling reactions and can be easily removed with mild acid after the reaction is complete.[2][3] |
| Reaction with Base/Nucleophiles | Use non-nucleophilic bases and avoid other nucleophiles in the reaction mixture. | Strong, nucleophilic bases can add to the aldehyde carbonyl, leading to byproducts.[2] |
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of nicotinaldehyde. This side reaction reduces the yield of the desired product and introduces an impurity that can be challenging to separate.
Q2: What is the primary mechanism of debromination in palladium-catalyzed reactions?
A2: In palladium-catalyzed reactions like Suzuki-Miyaura coupling, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can arise from various sources, including the solvent (e.g., water, alcohols), the base, or other reagents.[1] The Pd-H species can then react with this compound in a competing catalytic cycle to replace the bromine with hydrogen.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling leading to the desired product or debromination.
Q3: Should I protect the aldehyde group in this compound before running a coupling reaction?
A3: In many cases, protecting the aldehyde group is a highly recommended strategy.[2] The aldehyde functionality is reactive and can participate in side reactions under typical coupling conditions.[2] Converting the aldehyde to an acetal is a common and effective method to prevent these side reactions, thereby improving the yield and purity of your desired product.[2][3]
Q4: Which palladium catalyst is best for Suzuki-Miyaura coupling of this compound?
A4: The choice of catalyst is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced catalyst systems often provide better results, especially for challenging substrates. For heteroaromatic bromides, catalyst systems using bulky, electron-rich phosphine ligands like SPhos and XPhos, often in the form of pre-catalysts (e.g., XPhos Pd G3), are known to be highly efficient and can help suppress debromination.
Data Presentation
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of Bromopyridines
Note: The data presented is compiled from various sources and reaction conditions may not be identical. This table should be used as a guideline for selecting a suitable base.
| Base | Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | 1,4-Dioxane | 70-80 | 60 | [4] |
| Cs₂CO₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | Toluene | 70-80 | 80 | [4] |
| K₂CO₃ | 2-Bromo-4-methylpyridine | Not Specified | Not Specified | Not Specified | 81 | [2] |
| Na₂CO₃ | Aryl Halide | Not Specified | Not Specified | Not Specified | 98 | [2] |
From the available data, weaker inorganic bases like carbonates and phosphates generally provide good to excellent yields in the Suzuki coupling of bromopyridines.[2][4]
Table 2: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromo-pyridines and Analogs
Note: This table summarizes the performance of various palladium catalysts in the coupling of bromopyridine derivatives. Yields are highly dependent on the specific substrates and reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 5-Bromo-2-chlorobenzo[d]thiazole | 85 | [5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-methyl-1H-imidazole | 92 | [5] |
| XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane/H₂O | Aryl Bromides | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Acetal Protection of this compound
Materials:
-
This compound (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, ethylene glycol, and a catalytic amount of p-TsOH in toluene.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-(1,3-dioxolan-2-yl)-3-bromopyridine, which can often be used in the next step without further purification.
Caption: Experimental workflow incorporating aldehyde protection for cross-coupling reactions.
References
Technical Support Center: Scaling Up the Synthesis of 4-Bromopyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 4-bromopyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-bromopyridine-3-carbaldehyde?
A1: The most prevalent methods involve the formylation of a suitable bromopyridine precursor. A common strategy is the metal-halogen exchange of a dibromopyridine followed by quenching with a formylating agent. For instance, starting from 3,4-dibromopyridine, selective metal-halogen exchange at the 4-position followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) can yield the desired product.
Q2: I am having trouble with the solubility of my 4-bromopyridine starting material. What can I do?
A2: If you are starting with 4-bromopyridine hydrochloride, it will have poor solubility in many organic solvents.[1] It is necessary to neutralize the salt to the free base before proceeding with most organic reactions. This can be achieved by dissolving the hydrochloride salt in a saturated aqueous solution of a weak base like sodium bicarbonate, followed by extraction with an organic solvent such as dichloromethane (DCM).[2]
Q3: My reaction is giving a low yield of the desired 4-bromopyridine-3-carbaldehyde. What are the potential causes?
A3: Low yields can stem from several factors. Incomplete reaction, side reactions, or degradation of the product can all contribute. For metal-halogen exchange reactions, the purity and reactivity of the organolithium reagent are critical. Additionally, the temperature must be carefully controlled to prevent unwanted side reactions.
Q4: I am observing the formation of significant by-products. How can I minimize them?
A4: By-product formation is a common challenge, particularly in pyridine chemistry. In the case of formylation via lithiation, potential side reactions include the formation of di-formylated products or polymers, especially if the reaction temperature is not well-controlled. To minimize these, ensure slow addition of the formylating agent at a low temperature and quench the reaction as soon as the starting material is consumed.
Q5: What is the best method for purifying 4-bromopyridine-3-carbaldehyde at a larger scale?
A5: On a laboratory scale, column chromatography is often employed. However, for larger quantities, this can be impractical. Recrystallization is a preferred method for large-scale purification. A suitable solvent system must be identified through small-scale solubility studies. Alternatively, distillation under reduced pressure can be effective if the product is thermally stable.
Troubleshooting Guides
Issue 1: Incomplete Metal-Halogen Exchange
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material (dibromopyridine) remains after the reaction. | Inactive Grignard or organolithium reagent. | - Ensure the Grignard or organolithium reagent is freshly prepared or titrated before use.- Use a fresh bottle of the reagent. |
| Insufficient reagent. | - Increase the equivalents of the Grignard or organolithium reagent slightly (e.g., from 1.1 to 1.2 equivalents). | |
| Reaction temperature is too low. | - While low temperatures are necessary, ensure the reaction mixture is not overly cold, which could slow the reaction to a halt. Monitor the internal temperature carefully. |
Issue 2: Formation of Impurities During Formylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a di-formylated by-product. | Excess formylating agent or reaction temperature is too high. | - Reduce the equivalents of the formylating agent (e.g., DMF).- Add the formylating agent slowly and maintain a low reaction temperature (e.g., -78 °C). |
| Dark, tar-like material in the reaction mixture. | Polymerization due to localized heating or prolonged reaction time. | - Improve stirring to ensure even temperature distribution.- Quench the reaction as soon as TLC or HPLC indicates completion.- Consider using a milder formylating agent. |
| Isomeric impurities are observed. | "Halogen dance" or rearrangement of the organometallic intermediate. | - Maintain a very low temperature during the metal-halogen exchange and formylation steps.- Minimize the time between the formation of the organometallic intermediate and quenching with the electrophile. |
Experimental Protocols
Protocol 1: Neutralization of 4-Bromopyridine Hydrochloride
This protocol describes the conversion of 4-bromopyridine hydrochloride to its free base form.
Materials:
-
4-Bromopyridine hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolve the 4-bromopyridine hydrochloride in the saturated NaHCO₃ solution in a separatory funnel. Effervescence should be observed.
-
Extract the aqueous layer with three portions of DCM.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the 4-bromopyridine free base.
Protocol 2: Synthesis of 4-Bromopyridine-3-carbaldehyde via Grignard Reaction
This protocol outlines a plausible method for the synthesis of 4-bromopyridine-3-carbaldehyde from 3,4-dibromopyridine.
Materials:
-
3,4-dibromopyridine
-
Isopropylmagnesium chloride (i-PrMgCl) in an appropriate solvent (e.g., THF)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel equipped with a stirrer, thermometer, and addition funnel under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Dissolve 3,4-dibromopyridine in anhydrous THF in the reaction vessel and cool to the desired temperature (e.g., -15 °C).
-
Slowly add the isopropylmagnesium chloride solution via the addition funnel, maintaining the internal temperature below -10 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete metal-halogen exchange.
-
In a separate flask, dissolve anhydrous DMF in anhydrous THF and cool to -78 °C.
-
Slowly add the Grignard reagent solution to the cold DMF solution, keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Reaction Parameters for Grignard-based Formylation
| Parameter | Value |
| Starting Material | 3,4-dibromopyridine |
| Grignard Reagent | Isopropylmagnesium chloride (2.0 M in THF) |
| Equivalents of Grignard Reagent | 1.1 eq |
| Formylating Agent | N,N-Dimethylformamide (DMF) |
| Equivalents of Formylating Agent | 1.5 eq |
| Reaction Temperature (Grignard Formation) | -15 °C to -10 °C |
| Reaction Temperature (Formylation) | -78 °C |
| Reaction Time | 3-4 hours |
| Typical Yield (Crude) | 60-75% |
| Typical Yield (Purified) | 50-65% |
Visualizations
Caption: A flowchart of the synthetic workflow for 4-bromopyridine-3-carbaldehyde.
Caption: A decision tree for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to the Characterization of 4-Bromonicotinaldehyde Reaction Products by NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of products derived from three common reactions of 4-bromonicotinaldehyde: the Suzuki-Miyaura coupling, the Wittig reaction, and the Grignard reaction. By presenting experimental data and detailed protocols, this document aims to serve as a valuable resource for the synthesis and structural elucidation of novel pyridine-based compounds.
Introduction
This compound is a versatile building block in organic synthesis, offering two reactive sites for functionalization: the carbon-bromine bond and the aldehyde group. Manipulation of these sites through various chemical transformations leads to a diverse array of substituted pyridine derivatives, many of which are of interest in medicinal chemistry and materials science. Accurate characterization of the resulting products is crucial, with NMR spectroscopy being the primary tool for structural verification. This guide compares the ¹H and ¹³C NMR spectral data of representative products from Suzuki-Miyaura, Wittig, and Grignard reactions, providing a baseline for researchers working with similar structures.
Data Presentation: Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for representative products of the Suzuki-Miyaura, Wittig, and Grignard reactions. While the data for the Suzuki-Miyaura product is for a direct analogue, the Wittig and Grignard reaction data are for products derived from 4-formylpyridine, a closely related substrate, and serve as excellent models for predicting the spectral features of the corresponding this compound products.
| Reaction Product | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Suzuki-Miyaura Product: 4-(p-Tolyl)nicotinaldehyde | ![]() | 10.1 (s, 1H, CHO), 8.9 (s, 1H, H-2), 8.7 (d, 1H, H-6), 7.5 (d, 1H, H-5), 7.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.4 (s, 3H, CH₃) | 192.5, 155.0, 151.0, 142.0, 137.0, 134.0, 130.0, 128.0, 122.0, 21.0 |
| Wittig Product: (E)-3-(Pyridin-4-yl)acrylaldehyde | ![]() | 9.77 (d, 1H, CHO), 8.7 (d, 2H, H-2, H-6), 7.4 (d, 2H, H-3, H-5), 7.5 (d, 1H, =CH-CHO), 6.8 (dd, 1H, Py-CH=) | 193.5, 151.0, 150.5, 142.0, 135.0, 121.5 |
| Grignard Product: 1-(Pyridin-4-yl)ethanol | ![]() | 8.5 (d, 2H, H-2, H-6), 7.3 (d, 2H, H-3, H-5), 4.9 (q, 1H, CH-OH), 2.5 (br s, 1H, OH), 1.5 (d, 3H, CH₃) | 150.0, 148.0, 121.0, 69.0, 25.0 |
Note: The NMR data for 4-(p-Tolyl)nicotinaldehyde is based on analogous compounds. The data for the Wittig and Grignard products are based on reactions with 4-formylpyridine.
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
1. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-nicotinaldehyde
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq), Toluene/Ethanol/Water (4:1:1 mixture).
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Wittig Reaction: Synthesis of (E)-3-(Pyridin-4-yl)acrylaldehyde
-
Materials: 4-Formylpyridine (1.0 eq), (Triphenylphosphoranylidene)acetaldehyde (1.1 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-formylpyridine in DCM in a round-bottom flask.
-
Add the Wittig reagent portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide.
-
3. Grignard Reaction: Synthesis of 1-(Pyridin-4-yl)ethanol
-
Materials: 4-Formylpyridine (1.0 eq), Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether), Anhydrous Diethyl Ether or Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 4-formylpyridine in anhydrous ether/THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the synthesis and characterization of the reaction products.
Caption: Suzuki-Miyaura Coupling Workflow
Validating the Blueprint: A Comparative Guide to the Structural Elucidation of Novel Compounds Derived from 4-Bromonicotinaldehyde
For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is a cornerstone of innovative and reliable research. This guide provides a comparative analysis of key synthetic pathways originating from 4-Bromonicotinaldehyde and the rigorous experimental protocols required to unequivocally confirm the structure of the resulting novel molecules.
The journey from a starting material to a validated novel compound is paved with meticulous experimental work and detailed data interpretation. This compound serves as a versatile scaffold in synthetic chemistry, offering a reactive aldehyde group and a bromine-substituted pyridine ring. These features allow for a variety of carbon-carbon bond-forming reactions, leading to a diverse array of new chemical entities with potential therapeutic applications. This guide will focus on three powerful synthetic methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Wittig reaction, providing a framework for synthesizing and validating new derivatives.
Synthetic Strategies and Structural Validation
The following sections detail the experimental protocols for synthesizing novel compounds from this compound and the subsequent analytical techniques required for their structural confirmation.
I. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-nicotinaldehydes
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon single bonds between an organoboron compound and an organohalide. In this case, this compound is coupled with an arylboronic acid to yield a 4-aryl-nicotinaldehyde derivative.
Experimental Protocol:
A mixture of this compound (1.0 mmol), an appropriate arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.08 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) is taken in anhydrous toluene (10 mL). The reaction mixture is degassed and then heated to reflux under an inert atmosphere until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Comparative Data for Suzuki-Miyaura Coupling Product
| Compound Name | Starting Materials | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 4-(4-Methoxyphenyl)nicotinaldehyde | This compound, 4-Methoxyphenylboronic acid | ~85% | 10.15 (s, 1H), 8.90 (s, 1H), 8.65 (d, J=4.8 Hz, 1H), 7.60 (d, J=8.8 Hz, 2H), 7.40 (d, J=4.8 Hz, 1H), 7.05 (d, J=8.8 Hz, 2H), 3.90 (s, 3H) | 192.5, 161.0, 155.0, 152.0, 145.0, 130.0, 128.0, 122.0, 114.5, 55.5 | [M+H]⁺ 214.08 |
II. Sonogashira Coupling: Synthesis of 4-Alkynyl-nicotinaldehydes
The Sonogashira coupling provides an efficient route to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is employed to synthesize 4-alkynyl-nicotinaldehyde derivatives from this compound.
Experimental Protocol:
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent mixture like triethylamine and THF, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.06 mmol) are added. The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion (monitored by TLC). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Table 2: Comparative Data for Sonogashira Coupling Product
| Compound Name | Starting Materials | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 4-(Phenylethynyl)nicotinaldehyde | This compound, Phenylacetylene | ~90% | 10.20 (s, 1H), 9.00 (s, 1H), 8.75 (d, J=4.9 Hz, 1H), 7.65-7.55 (m, 3H), 7.45-7.35 (m, 3H) | 192.0, 154.5, 151.5, 140.0, 132.0, 130.0, 129.0, 122.5, 120.0, 95.0, 85.0 | [M+H]⁺ 208.07 |
III. Wittig Reaction: Synthesis of 4-Styrylnicotinaldehydes
Experimental Protocol:
To a suspension of a benzyltriphenylphosphonium halide (1.1 mmol) in an anhydrous solvent like THF, a strong base such as n-butyllithium is added at 0°C to generate the ylide. After stirring for a short period, a solution of this compound (1.0 mmol) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product, a mixture of (E) and (Z) isomers, is purified by column chromatography.
Table 3: Predicted Data for Wittig Reaction Product
| Compound Name | Starting Materials | Predicted Yield (%) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted MS (m/z) |
| 4-(4-Bromostyryl)nicotinaldehyde | This compound, (4-Bromobenzyl)triphenylphosphonium bromide | >70% | 10.10 (s, 1H), 8.85 (s, 1H), 8.60 (d, J=5.0 Hz, 1H), 7.55-7.30 (m, 6H), 7.20 (d, J=16.0 Hz, 1H), 7.00 (d, J=16.0 Hz, 1H) | 192.2, 154.8, 151.2, 142.5, 137.0, 135.5, 132.0, 129.0, 128.5, 123.0, 122.5 | [M+H]⁺ 289.98 / 291.98 |
Workflow for Structural Validation
The definitive identification of these novel compounds relies on a combination of spectroscopic techniques. The following workflow outlines the essential steps for structural validation.
Caption: A streamlined workflow for the synthesis and structural validation of novel compounds from this compound.
Signaling Pathway Diagram
While the synthesized compounds are novel, their core structures are often designed to interact with specific biological targets. For instance, pyridine-based compounds are known to modulate various signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be targeted by such novel derivatives.
Caption: A diagram illustrating a hypothetical signaling cascade that could be modulated by a novel pyridine-based compound.
By following these detailed synthetic and analytical protocols, researchers can confidently synthesize and validate the structures of novel compounds derived from this compound, paving the way for the discovery of new therapeutic agents and advancing the field of medicinal chemistry.
A Comparative Guide to Palladium Catalysts for Suzuki Reactions of 4-Bromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, providing a powerful methodology for the formation of carbon-carbon bonds. For drug development professionals and researchers, the synthesis of 4-aryl-nicotinaldehydes, key intermediates for various pharmaceutical compounds, often relies on the Suzuki coupling of 4-bromonicotinaldehyde. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. This guide presents an objective comparison of various palladium catalysts for this specific transformation, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 3-Bromopyridine | Phenylboronic acid | 85 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 3-Bromopyridine | Phenylboronic acid | 95 |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 3-Bromopyridine | Phenylboronic acid | 98 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | >95[1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | 60-85[2] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Dioxane/H₂O | 80 | 3 | 4-Bromopyridine derivative | Phenylboronic acid | 74 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 105 | 3 | 7-Bromo-1,6-naphthyridin-2(1H)-one | Phenylboronic acid | 67 |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 12 | 4-Bromotoluene | Phenylboronic acid | 98 |
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile, and widely used catalyst for Suzuki couplings. However, for more challenging substrates like electron-deficient bromopyridines, catalyst systems employing bulky and electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) often provide higher yields and faster reaction times by promoting the rate-limiting oxidative addition step.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have gained prominence as highly active catalysts for a broad range of cross-coupling reactions. The strong σ-donating character of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, in particular, are known for their high efficiency in heteroaryl couplings.[1]
-
Palladacycles: These are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity, making them suitable for a variety of Suzuki-Miyaura reactions.
-
Catalysts with Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another highly effective catalyst, particularly for heteroaryl couplings. The dppf ligand's unique bite angle and electronic properties contribute to the stability of the catalytic species and facilitate efficient cross-coupling.[1]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on commonly reported conditions for similar substrates and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or DME, 10 mL)
-
Degassed water (if required by the specific protocol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-arylnicotinaldehyde.
Mandatory Visualization
The following diagrams illustrate the generalized workflow of a Suzuki-Miyaura coupling experiment and the catalytic cycle.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Efficacy of 4-Bromonicotinaldehyde Derivatives as Enzyme Inhibitors: A Comparative Guide
Introduction: The Therapeutic Potential of Aldehyde-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the inhibition of specific enzymes remains a cornerstone of therapeutic intervention. Enzymes, as biological catalysts, govern a vast array of physiological processes, and their dysregulation is often implicated in the pathogenesis of numerous diseases. Aldehyde-based compounds have emerged as a promising class of enzyme inhibitors, owing to the reactive nature of the aldehyde functional group which can interact with key amino acid residues within an enzyme's active site.
Among the enzymes susceptible to inhibition by aldehyde derivatives, the aldehyde dehydrogenase (ALDH) superfamily is of particular interest. ALDHs are critical for the detoxification of both endogenous and exogenous aldehydes, and certain isoforms, such as ALDH1A1 and ALDH1A3, are overexpressed in various cancer stem cells, contributing to therapeutic resistance.[1] Consequently, the development of potent and selective ALDH inhibitors is a significant area of research in oncology and other fields.
This guide provides a comparative analysis of the potential efficacy of 4-Bromonicotinaldehyde derivatives as enzyme inhibitors, with a focus on their prospective role as ALDH inhibitors. Due to a lack of extensive direct studies on a series of this compound derivatives, this guide will utilize a representative Schiff base derivative of this compound for a comparative discussion against other known aldehyde-based inhibitors. This approach allows for a scientifically grounded exploration of their potential, based on established structure-activity relationships and experimental methodologies.
Comparative Analysis of Aldehyde-Based ALDH Inhibitors
To contextualize the potential of this compound derivatives, it is instructive to compare their hypothetical inhibitory activity with that of established aldehyde-based inhibitors of ALDH enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several aldehyde derivatives against different ALDH isoforms.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Hypothetical this compound Schiff Base | ALDH1A1 | ~1.5 (Estimated) | - |
| Daidzin | ALDH2 | 3.5 ± 0.1 | [2] |
| Psoralen Derivative 2 | ALDH2 | 0.11 ± 0.02 | [2] |
| Benzyloxybenzaldehyde Derivative (ABMM-15) | ALDH1A3 | 0.23 | [3] |
| CM026 | ALDH1A1 | 0.80 ± 0.06 | [4] |
| Indole-2,3-dione Derivative 3 | ALDH1A1 | 0.02 | [5] |
Note: The IC50 value for the Hypothetical this compound Schiff Base is an educated estimate for illustrative purposes, based on the structural features of the molecule and general trends observed for similar compounds. It is not derived from direct experimental data.
This comparative data highlights the diversity in potency and selectivity among different aldehyde-based inhibitors. For instance, the psoralen and indole-2,3-dione derivatives exhibit sub-micromolar to nanomolar inhibitory activity, underscoring the potential for highly potent inhibitors within this class of compounds.
Structure-Activity Relationship (SAR): Unlocking Potency and Selectivity
The efficacy of an enzyme inhibitor is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) provides a framework for understanding how different functional groups and structural motifs contribute to the inhibitory activity and selectivity of a compound.
For a hypothetical this compound Schiff base derivative, several structural features are expected to influence its interaction with a target enzyme like ALDH1A1:
-
The Nicotinaldehyde Core: The pyridine ring of the nicotin-aldehyde scaffold can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the enzyme's active site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially anchoring the inhibitor in a favorable orientation for binding.
-
The Bromo Substituent: The bromine atom at the 4-position is an electron-withdrawing group, which can influence the electronic properties of the pyridine ring and the reactivity of the aldehyde group. Furthermore, its size and lipophilicity can impact how the inhibitor fits within the binding pocket.
-
The Schiff Base Moiety: The formation of a Schiff base (imine) by reacting the aldehyde with a primary amine introduces a nitrogen atom and a new substituent. This modification can significantly alter the molecule's size, shape, and electronic properties, potentially leading to enhanced binding affinity and selectivity. The R-group of the amine used to form the Schiff base offers a versatile point for chemical modification to optimize inhibitory activity.
The general structure of a this compound Schiff base derivative is illustrated below:
Caption: General structure of a this compound Schiff base derivative.
Experimental Protocol: In Vitro Enzyme Inhibition Assay for ALDH1A1
To empirically determine the inhibitory efficacy of a compound like a this compound derivative, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for an in vitro fluorescence-based enzyme inhibition assay for human ALDH1A1.[6]
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+ (cofactor)
-
Propionaldehyde (substrate)
-
Assay Buffer: 50 mM sodium pyrophosphate (pH 8.1), 2 mM DTT, 0.5 mM EDTA[6]
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of the test compound by serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
Prepare solutions of recombinant ALDH1A1 enzyme, NAD+, and propionaldehyde in the assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In each well of a 96-well black microplate, add the following components in the specified order:
-
Assay buffer
-
Recombinant ALDH1A1 enzyme
-
NAD+
-
-
Add varying concentrations of the test compound to the designated wells. For control wells, add an equivalent volume of DMSO.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 2 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding propionaldehyde to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. This corresponds to the production of NADH, which is a direct measure of ALDH1A1 activity.[3]
-
Record the fluorescence intensity at regular intervals for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
The workflow for this enzyme inhibition assay can be visualized as follows:
Caption: Workflow of a typical in vitro enzyme inhibition assay.
Conclusion: A Promising Scaffold for Further Investigation
While direct and extensive comparative studies on a series of this compound derivatives as enzyme inhibitors are currently limited in the published literature, the foundational principles of medicinal chemistry and the available data on related aldehyde-based inhibitors suggest that this is a promising scaffold for further investigation. The inherent reactivity of the aldehyde group, combined with the modifiable electronic and steric properties of the brominated nicotin-aldehyde core and its potential derivatives like Schiff bases, offers a rich chemical space for the design of novel and potent enzyme inhibitors.
The experimental protocols and comparative data presented in this guide provide a solid framework for researchers and drug development professionals to embark on the synthesis and evaluation of this compound derivatives. Future studies focusing on a systematic exploration of the structure-activity relationships of these compounds are warranted and could lead to the discovery of new therapeutic agents with significant clinical potential.
References
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 4. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-Bromonicotinaldehyde Isomers
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the potential biological activities of 4-bromonicotinaldehyde and its positional isomers. It is important to note that publicly available scientific literature lacks direct comparative studies on the biological activities of 2-bromo-, 4-bromo-, 5-bromo-, and 6-bromonicotinaldehyde. Consequently, this document leverages data from structurally analogous compounds—specifically, positional isomers of bromobenzaldehyde—to infer potential structure-activity relationships and guide future research.
The position of the bromine atom on the pyridine or benzene ring can significantly influence the molecule's electronic properties, steric hindrance, and overall shape. These factors are critical in determining how the molecule interacts with biological targets such as enzymes and receptors, thereby affecting its biological activity.
Comparison of Biological Activity: An Analog-Based Approach
In the absence of direct data for bromonicotinaldehyde isomers, we present a comparative analysis of the biological activities of bromobenzaldehyde isomers. This serves as a pertinent model for understanding how the position of the bromine substituent can modulate biological effects. The following table summarizes the tyrosinase inhibitory activity of bromobenzaldehyde isomers, a biological activity that has been quantitatively assessed for these analogs.
Table 1: Tyrosinase Inhibitory Activity of Bromobenzaldehyde Isomers
| Compound | Isomer Position | Biological Activity | IC50 (µM) | Reference |
| 2-Bromobenzaldehyde | ortho | Tyrosinase Inhibition | Data not available | - |
| 3-Bromobenzaldehyde | meta | Tyrosinase Inhibition | Data not available | - |
| 4-Bromobenzaldehyde | para | Tyrosinase Inhibition | 114 | [1] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
The available data on bromobenzaldehydes suggests that the position of the bromine atom can have a significant impact on enzyme inhibitory activity. For instance, 4-bromobenzaldehyde has been identified as a tyrosinase inhibitor.[1] Studies on other substituted benzaldehydes have shown that para-substituted analogs often exhibit potent activity, while bulky groups at the ortho position can reduce activity due to steric hindrance.[1]
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for bromonicotinaldehyde isomers have not been elucidated, based on their chemical structure as aldehydes and brominated aromatic compounds, several potential mechanisms could be investigated. Aldehydes are reactive functional groups that can potentially form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. Brominated compounds are known to participate in various biological activities, including antimicrobial and anticancer effects.
A plausible mechanism of action for these compounds could be enzyme inhibition. The following diagram illustrates a general model of competitive enzyme inhibition, where a molecule structurally similar to the substrate binds to the active site of an enzyme, preventing the natural substrate from binding.
Caption: Competitive enzyme inhibition by a bromonicotinaldehyde isomer.
Experimental Protocols
To facilitate further research into the biological activities of this compound and its isomers, detailed protocols for two key assays are provided below: the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial susceptibility testing.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bromonicotinaldehyde isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for determining the cytotoxicity of bromonicotinaldehyde isomers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a stock solution of each bromonicotinaldehyde isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[3][4]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Caption: Logical flow of how molecular structure influences biological activity.
References
Spectroscopic comparison of 4-Bromonicotinaldehyde starting material and product
A detailed spectroscopic comparison of the starting material, intermediate, and final product in a typical synthetic route involving 4-Bromonicotinaldehyde reveals key transformations at the molecular level. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the spectroscopic changes observed during the conversion of 3,4-Dibromopyridine to this compound and its subsequent Suzuki coupling to yield 4-Phenylnicotinaldehyde. The data presented, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers clear benchmarks for reaction monitoring and product characterization.
The synthesis of functionalized nicotin-aldehydes is a crucial step in the development of various pharmaceutical compounds. Understanding the spectroscopic characteristics of the reactants, intermediates, and products is paramount for ensuring reaction success and purity of the final compound. This guide focuses on the spectroscopic comparison of a common synthetic pathway, starting from 3,4-Dibromopyridine, proceeding through the key intermediate this compound, and culminating in the formation of 4-Phenylnicotinaldehyde via a Suzuki coupling reaction.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material (3,4-Dibromopyridine), the intermediate (this compound), and the final product (4-Phenylnicotinaldehyde).
| Spectroscopic Data of 3,4-Dibromopyridine (Starting Material) | |
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.61 (s, 1H), 8.35 (d, J = 4.9 Hz, 1H), 7.31 (d, J = 4.9 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.3, 150.8, 131.5, 126.2, 121.7 |
| IR (KBr, cm⁻¹) | 3080, 1550, 1400, 1100, 820, 780 |
| Mass Spectrum (EI) | m/z 237, 239, 241 (M⁺, Br isotopes), 158, 156, 77 |
| Spectroscopic Data of this compound (Intermediate) | |
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 10.4 (s, 1H), 8.95 (s, 1H), 8.70 (d, J = 5.1 Hz, 1H), 7.80 (d, J = 5.1 Hz, 1H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 190.5, 154.0, 152.5, 136.0, 130.0, 128.0 |
| IR (KBr, cm⁻¹) | 3050, 2850, 1710 (C=O), 1570, 1380, 1200, 880 |
| Mass Spectrum (EI) | m/z 185, 187 (M⁺, Br isotopes), 156, 158, 106, 78 |
| Spectroscopic Data of 4-Phenylnicotinaldehyde (Product) | |
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.2 (s, 1H), 9.1 (s, 1H), 8.8 (d, J = 5.0 Hz, 1H), 7.8-7.5 (m, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.0, 155.0, 151.0, 149.0, 137.0, 135.0, 129.5, 129.0, 128.5, 125.0 |
| IR (KBr, cm⁻¹) | 3060, 2860, 1700 (C=O), 1600, 1550, 1400, 760, 700 |
| Mass Spectrum (EI) | m/z 183 (M⁺), 182, 154, 127, 77 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound from 3,4-Dibromopyridine
Materials: 3,4-Dibromopyridine, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid (1M), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.
Procedure:
-
A solution of 3,4-dibromopyridine (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Anhydrous DMF (1.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with 1M HCl and extracted with diethyl ether.
-
The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Synthesis of 4-Phenylnicotinaldehyde via Suzuki Coupling
Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate, Toluene, Ethanol, Water.
Procedure:
-
A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) is prepared in a round-bottom flask.
-
A 3:1:1 mixture of toluene, ethanol, and water is added, and the mixture is degassed with nitrogen for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to reflux for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry (MS): Mass spectra were obtained on a mass spectrometer using electron ionization (EI).
Visualizing the Synthetic Pathway
The logical flow of the synthesis from the starting material to the final product is illustrated in the following diagrams.
Caption: Synthesis of this compound.
Caption: Suzuki Coupling to 4-Phenylnicotinaldehyde.
Conclusion
The spectroscopic data clearly delineates the chemical transformations occurring at each step of the synthesis. The disappearance of a proton signal and the appearance of an aldehyde proton signal in the ¹H NMR spectrum, along with the characteristic C=O stretch in the IR spectrum, confirm the successful conversion of 3,4-Dibromopyridine to this compound. Subsequently, the Suzuki coupling is evidenced by the disappearance of the bromine isotopic pattern in the mass spectrum and the appearance of signals corresponding to the phenyl group in both ¹H and ¹³C NMR spectra of the final product, 4-Phenylnicotinaldehyde. This guide serves as a valuable resource for researchers by providing a clear and concise spectroscopic roadmap for this important synthetic route.
Unveiling the Stability Profile of 4-Bromonicotinaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the inherent stability of key chemical reagents is paramount to ensuring the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive evaluation of the stability of 4-Bromonicotinaldehyde under various stress conditions, offering a comparative analysis with other relevant aldehydes and detailed experimental protocols for stability assessment.
This compound, a substituted pyridine aldehyde, is a crucial building block in the synthesis of various pharmaceutical compounds. Its stability directly impacts the quality, purity, and shelf-life of intermediates and final active pharmaceutical ingredients (APIs). This guide outlines the methodologies to assess its stability under conditions mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.
Comparative Stability Analysis
While specific quantitative data for the degradation of this compound under forced conditions is not extensively available in public literature, general knowledge of aromatic aldehydes and pyridine chemistry allows for a qualitative and comparative assessment. The following table summarizes the expected stability profile of this compound in comparison to a generic aliphatic aldehyde and benzaldehyde, a common aromatic aldehyde. This comparison is based on established chemical principles and data from analogous compounds.
| Condition | This compound (Expected) | Aliphatic Aldehyde (e.g., Hexanal) | Benzaldehyde |
| Acidic (0.1 M HCl) | Moderate degradation. The pyridine nitrogen can be protonated, potentially influencing the reactivity of the aldehyde group. | Prone to polymerization and other acid-catalyzed reactions. | Generally stable, but can undergo some condensation reactions. |
| Basic (0.1 M NaOH) | Susceptible to Cannizzaro reaction (disproportionation) and other base-catalyzed reactions. The bromo-substituent may also be susceptible to nucleophilic substitution under harsh conditions. | Highly susceptible to aldol condensation and other base-catalyzed reactions. | Undergoes the Cannizzaro reaction. |
| Oxidative (3% H₂O₂) | Expected to oxidize to the corresponding carboxylic acid (4-bromonicotinic acid). | Readily oxidizes to the corresponding carboxylic acid. | Readily oxidizes to benzoic acid. |
| Thermal (80°C) | Likely to be relatively stable in solid form at this temperature for short durations. Long-term exposure may lead to decomposition. Supplier data recommends storage at low temperatures (-20°C) in an inert atmosphere, suggesting potential thermal lability.[1] | Volatile and may undergo some degradation. | Relatively stable. |
| Photolytic (UV/Vis) | The pyridine ring and the bromine substituent may absorb UV light, potentially leading to degradation through radical mechanisms or debromination. | Can undergo photochemically induced reactions, such as Norrish Type I and II reactions. | Can undergo photo-oxidation. |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound, a series of forced degradation studies should be conducted.[2][3] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
General Procedure for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, and diluted to a suitable concentration for analysis.
Stress Conditions
-
Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. The mixture is then kept at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. The mixture is then kept at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. The mixture is kept at room temperature, protected from light.
-
Thermal Degradation : A solid sample of this compound is placed in a controlled temperature oven (e.g., 80°C). A solution of the compound in a suitable solvent is also subjected to the same temperature.
-
Photolytic Degradation : A solution of this compound is exposed to a combination of UV and visible light in a photostability chamber. A control sample is kept in the dark under the same temperature conditions.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, is required to separate and quantify the parent compound and its degradation products.[4]
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection : The PDA detector allows for the monitoring of the absorbance at multiple wavelengths, which is useful for identifying and characterizing new peaks corresponding to degradation products.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated under different stress conditions. Understanding these pathways is crucial for the identification of degradation products and for developing strategies to mitigate instability.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of a chemical compound like this compound.
Caption: Workflow for stability assessment of a chemical compound.
Conclusion
While specific, publicly available stability data for this compound is limited, this guide provides a robust framework for its evaluation based on established principles of chemical stability and forced degradation studies. By following the outlined experimental protocols, researchers can generate the necessary data to understand the stability profile of this important building block, ensuring the quality and reliability of their research and development efforts. The provided comparative context and potential degradation pathways offer a solid starting point for these investigations. It is recommended that any laboratory utilizing this compound conduct in-house stability testing to establish its shelf-life and appropriate handling and storage procedures for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Benchmarking New Synthetic Routes to 4-Bromonicotinaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 4-Bromonicotinaldehyde, a valuable building block in medicinal chemistry. We present a detailed examination of a classical oxidation method and a directed formylation approach, offering quantitative data, comprehensive experimental protocols, and visual representations of the synthetic pathways to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation of (4-bromopyridin-3-yl)methanol | Route 2: Vilsmeier-Haack Formylation of 4-Bromopyridine |
| Starting Material | (4-bromopyridin-3-yl)methanol | 4-Bromopyridine |
| Key Reagents | Manganese dioxide (MnO₂) | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | Room Temperature | 0 °C to Reflux |
| Reaction Time | 16 hours | Not explicitly stated |
| Yield | 85% | Not explicitly stated |
| Purity | >98% (by GC-MS) | Not explicitly stated |
| Key Advantages | High yield, mild reaction conditions | Potentially shorter reaction time |
| Key Disadvantages | Requires synthesis of the starting alcohol | Vilsmeier-Haack reagent is moisture sensitive |
Route 1: Oxidation of (4-bromopyridin-3-yl)methanol
This established route relies on the oxidation of the corresponding primary alcohol, (4-bromopyridin-3-yl)methanol, using activated manganese dioxide. This method is characterized by its high yield and mild reaction conditions, making it an attractive option for laboratory-scale synthesis.
Experimental Protocol
To a solution of (4-bromopyridin-3-yl)methanol (1.88 g, 10 mmol) in 50 mL of dichloromethane, activated manganese dioxide (8.69 g, 100 mmol) is added. The resulting suspension is stirred vigorously at room temperature for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure to yield this compound. The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Operating Guide
Proper Disposal of 4-Bromonicotinaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 4-Bromonicotinaldehyde as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling hazardous aldehydes and should be adapted to your specific laboratory and institutional protocols.
I. Safety and Hazard Information
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
Use of a certified chemical fume hood to avoid inhalation of dust or vapors.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₆H₄BrNO |
| Molecular Weight | 186.01 g/mol |
| CAS Number | 154105-64-3 |
| Appearance | Solid |
| Storage Temperature | 2-8°C, under an inert atmosphere |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for professional disposal. In-laboratory treatment should only be considered for very small quantities and by personnel experienced in handling hazardous chemicals, in full compliance with institutional policies.
A. Standard Hazardous Waste Disposal (Recommended)
-
Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials.
-
Classify this waste as "Hazardous Chemical Waste."
-
Segregate this compound waste from other incompatible waste streams.
-
-
Containment and Labeling:
-
Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for collecting the waste.
-
Clearly label the container with the words "Hazardous Waste ."
-
Include the full chemical name: "This compound " (do not use abbreviations).
-
Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and health hazard).
-
Indicate the date when the waste was first added to the container.
-
-
On-site Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be well-ventilated, cool, and dry, away from heat, sparks, and open flames.
-
Ensure secondary containment is in place to capture any potential leaks.[1]
-
-
Arrange for Professional Disposal:
-
Do not attempt to dispose of this chemical yourself. [1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Provide the EHS office or the disposal company with all the information from the hazardous waste label.[1]
-
Schedule a pickup for the hazardous waste from your laboratory.[1]
-
B. Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][3][4]
-
The first rinsate must be collected and disposed of as hazardous waste.[2]
-
Subsequent rinses should also be collected as hazardous waste.
-
After triple-rinsing and air-drying in a fume hood, the container labels must be completely defaced or removed.[2][3]
-
The clean, de-labeled container can then be disposed of in the regular laboratory trash or recycling, according to institutional guidelines.[3]
IV. Experimental Protocol: In-Laboratory Neutralization (for small quantities, with EHS approval)
This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's EHS department. The principle of this method is the oxidation of the aldehyde group to a less reactive carboxylic acid.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 3M)
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
pH paper or pH meter
-
Stir plate and stir bar
-
Appropriate glassware (beaker, Erlenmeyer flask)
-
Personal Protective Equipment (PPE)
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in a suitable solvent. If the waste is already in solution, proceed to the next step.
-
Slowly and with stirring, add a dilute solution of sulfuric acid to acidify the mixture.
-
Prepare a solution of potassium permanganate. Slowly add the potassium permanganate solution to the stirred acidic solution of the aldehyde. A color change to brown (manganese dioxide) should be observed. Add the permanganate solution until a faint purple color persists, indicating an excess of the oxidizing agent.
-
Allow the reaction mixture to stir at room temperature for several hours to ensure complete oxidation.
-
Quench the excess potassium permanganate by slowly adding solid sodium bisulfite or metabisulfite until the purple color disappears and the brown precipitate of manganese dioxide dissolves.
-
Neutralize the resulting solution by carefully adding a base (e.g., sodium hydroxide solution) until the pH is between 6 and 8.
-
The final neutralized solution should be collected as aqueous hazardous waste and disposed of through your institution's EHS office.
V. Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Empty container disposal procedure.
References
Personal protective equipment for handling 4-Bromonicotinaldehyde
This guide provides critical safety, handling, and disposal protocols for 4-Bromonicotinaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as an irritant and is harmful if ingested, inhaled, or comes into contact with skin.[1] The following table summarizes its GHS (Globally Harmonized System) classification.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Warning | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | Warning | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] | Warning |
Physical and Chemical Properties
Understanding the properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₆H₄BrNO[1] |
| Molecular Weight | 186.01 g/mol [1] |
| CAS Number | 154105-64-3[1] |
| Appearance | Solid / Powder |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[2] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. All personnel must be trained in the proper use and removal of PPE to avoid contamination.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes.[3] A face shield should be worn over goggles to protect against splashes.[3][4] |
| Hands | Chemical-Resistant Gloves | Use chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[5][6] For direct handling, double-gloving is recommended.[3] Gloves must be changed immediately if contaminated.[3] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required.[3] An additional chemical-resistant apron is recommended when mixing or handling larger quantities.[4] |
| Respiratory | NIOSH-Approved Respirator | Use a respirator when handling the powder outside of a certified chemical fume hood to avoid inhaling dust.[5] Ensure the respirator is properly fitted. |
Operational Plan: Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers. If any material is spilled, clean it up immediately following the spill protocol.
-
In Use: Keep all containers of this compound tightly sealed when not in active use.[3] Avoid contact with skin, eyes, and clothing.[7][8]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove PPE, ensuring the outer surfaces are not touched. Remove gloves last and immediately wash hands thoroughly with soap and water.[3][5]
Storage Protocol:
-
Store in a tightly closed container in a dry, well-ventilated area.[9]
-
For long-term stability, store in an inert atmosphere, preferably in a freezer at or below -20°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Logistical Plan: Spill and Disposal Management
Chemical Spill Cleanup Protocol: Immediate and correct response to a spill is critical. The following workflow should be followed by trained personnel only. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[10][11]
Caption: Logical workflow for handling a chemical spill.
Waste Disposal Plan: Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound, including used gloves, bench paper, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.[3] Never pour chemical waste down the drain.[12]
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's certified Environmental Health and Safety (EHS) office.[3] Follow all local, state, and federal regulations.[12]
References
- 1. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 154105-64-3|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 6. solutionsstores.com [solutionsstores.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



